molecular formula C10H9ClN2O2 B1462869 Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 885271-51-2

Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1462869
CAS No.: 885271-51-2
M. Wt: 224.64 g/mol
InChI Key: GIGAHGCKVFWBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGAHGCKVFWBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670236
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-51-2
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of biologically active molecules.[1][2] This document details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and provides a thorough guide to the analytical techniques required for the unambiguous structural confirmation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important molecular scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that has garnered substantial attention in the field of medicinal chemistry.[3] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others.[5][6] The presence of the imidazo[1,2-a]pyridine core in marketed drugs such as zolpidem (an insomnia treatment) and alpidem (an anxiolytic) further underscores its therapeutic potential.[2]

The title compound, this compound, incorporates several key structural features that make it a valuable building block for drug discovery. The chlorine atom at the 5-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR). The ethyl carboxylate group at the 3-position provides a site for modification, for instance, through amidation to generate a diverse library of compounds for biological screening. The synthesis and characterization of this molecule are therefore of paramount importance for the development of new therapeutic agents.

Synthetic Strategy and Protocol

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon, often an α-haloketone or a related compound.[7] For the synthesis of this compound, a reliable method involves the reaction of 2-amino-6-chloropyridine with an appropriate electrophile that introduces the ethyl carboxylate at the 3-position.

Reaction Mechanism

The synthesis proceeds via a classic cyclocondensation reaction. The proposed mechanism is outlined below:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_amino_6_chloropyridine 2-Amino-6-chloropyridine N Cl reagent Ethyl 2-chloro-3-oxobutanoate O Cl OEt intermediate_1 N-Alkylated Intermediate N+ Cl reagent->intermediate_1 intermediate_2 Enolate Intermediate O- intermediate_1->intermediate_2 Proton Abstraction intermediate_3 Cyclized Intermediate OH intermediate_2->intermediate_3 Intramolecular Cyclization product This compound N Cl COOEt intermediate_3->product Dehydration

Caption: Proposed reaction mechanism for the synthesis.

The reaction is initiated by the nucleophilic attack of the exocyclic nitrogen of 2-amino-6-chloropyridine on the electrophilic carbon of the reagent, leading to an N-alkylated intermediate. Subsequent intramolecular cyclization and dehydration yield the final aromatic imidazo[1,2-a]pyridine product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials and Reagents:

  • 2-Amino-6-chloropyridine

  • Ethyl 2-chloro-3-oxobutanoate (or a similar reactive three-carbon synthon)

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add ethyl 2-chloro-3-oxobutanoate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization and Data Analysis

Unambiguous characterization of the synthesized compound is critical for ensuring its identity and purity. The following analytical techniques are essential for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system, as well as the ethyl group of the ester. The chemical shifts and coupling constants of the aromatic protons provide crucial information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The signals for the carbonyl carbon of the ester and the carbons of the heterocyclic core are particularly diagnostic.

Mass Spectrometry (MS):

  • Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.[8]

Chromatographic Analysis

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of the synthesized compound with high accuracy.

Expected Data Summary

The following table summarizes the expected analytical data for this compound.

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
¹H NMR Signals corresponding to aromatic protons and an ethyl group.
¹³C NMR Signals corresponding to the carbons of the heterocyclic core and the ethyl ester.
Mass Spectrum Molecular ion peak (M+) consistent with the molecular weight.
Purity (HPLC) ≥95%

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

experimental_workflow start Start: Define Target Molecule synthesis Synthesis: Cyclocondensation Reaction start->synthesis workup Workup and Isolation synthesis->workup purification Purification: Column Chromatography workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H & ¹³C) characterization->nmr ms Mass Spectrometry (HRMS) characterization->ms hplc Purity Analysis (HPLC) characterization->hplc data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis end End: Pure, Characterized Compound data_analysis->end

Caption: A logical workflow for the synthesis and characterization process.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocol and employing the specified analytical techniques, researchers can reliably produce and validate this important heterocyclic building block. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other valuable imidazo[1,2-a]pyridine derivatives for the advancement of drug discovery and development.

References

Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on a specific, promising derivative: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. This document serves as a comprehensive technical resource, providing essential chemical data, a plausible synthetic route, insights into its mechanism of action, and crucial safety information to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development.

PropertyValueSource(s)
CAS Number 885271-51-2[1]
Molecular Formula C₁₀H₉ClN₂O₂[1]
Molecular Weight 224.64 g/mol [1]
IUPAC Name This compound
Purity Typically ≥95%[1]
Storage 2-8 °C[1]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process:

  • Step 1: Formation of the Imidazo[1,2-a]pyridine Core. This involves the reaction of 6-chloropyridin-2-amine with ethyl bromopyruvate. The reaction typically proceeds by initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the bicyclic imidazo[1,2-a]pyridine system.[2][3]

  • Step 2: Introduction of the Carboxylate Group. The reaction of 6-chloropyridin-2-amine with an appropriate three-carbon building block containing the ethyl ester functionality would directly yield the target molecule.

Illustrative Experimental Protocol

The following is a generalized protocol based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Materials:

  • 6-chloropyridin-2-amine

  • Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base (e.g., triethylamine)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropyridin-2-amine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • Add a mild base such as sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Diagram of the Proposed Synthesis:

G cluster_0 Reaction Scheme Starting Material 1 6-chloropyridin-2-amine Reaction + Starting Material 1->Reaction Starting Material 2 Ethyl bromopyruvate Starting Material 2->Reaction Product This compound Process Reaction->Process Ethanol, Base Reflux Process->Product

Caption: Proposed synthesis of this compound.

Mechanism of Action in Oncology: Targeting the PI3K/Akt/mTOR Pathway

A significant body of research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6][7] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[8]

The proposed mechanism of action for this compound and related compounds involves the direct inhibition of PI3K, a key upstream kinase in this cascade. By binding to the ATP-binding site of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This disruption has a series of downstream consequences:

  • Inhibition of Akt Activation: The reduction in PIP3 levels prevents the recruitment and subsequent activation of Akt.

  • Downregulation of mTOR Signaling: As a downstream effector of Akt, the inhibition of Akt leads to the deactivation of the mTOR complex 1 (mTORC1).

  • Induction of Apoptosis and Cell Cycle Arrest: The net effect of inhibiting the PI3K/Akt/mTOR pathway is a reduction in pro-survival signals and an increase in pro-apoptotic signals, ultimately leading to programmed cell death and the arrest of the cell cycle in cancer cells.[4][7]

Signaling Pathway Diagram:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Potential Applications in Infectious Diseases

Beyond oncology, the imidazo[1,2-a]pyridine scaffold has demonstrated promise as a source of novel anti-infective agents. Research has explored their efficacy against a range of pathogens, including bacteria and viruses. The mechanism of action in these contexts is likely to be distinct from their anti-cancer properties and may involve the inhibition of pathogen-specific enzymes or disruption of essential microbial processes. Further investigation is warranted to fully elucidate the potential of this compound in the treatment of infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling dust or fumes and prevent contact with skin and eyes.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: If inhaled, move the person to fresh air.

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.

  • Seek Medical Attention: In all cases of significant exposure or if symptoms develop, seek immediate medical attention.

Hazard Classification (Anticipated):

Based on the data for structurally related compounds, it is prudent to handle this compound as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery. Its core imidazo[1,2-a]pyridine structure, coupled with its specific substitution pattern, makes it a compelling candidate for further investigation as an inhibitor of the PI3K/Akt/mTOR pathway for cancer therapy and potentially as a novel anti-infective agent. This guide provides a foundational understanding of its chemical properties, a viable synthetic approach, its likely mechanism of action, and essential safety protocols. It is our hope that this information will facilitate and inspire further research into the therapeutic potential of this promising compound.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth technical exploration of the spectroscopic characteristics of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous marketed drugs, and the targeted substitutions on this molecule warrant a detailed analytical investigation.[1] This document moves beyond a simple recitation of data, delving into the rationale behind the spectral features and providing a framework for the interpretation of similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic heteroaromatic core, an ethyl ester functional group, and a chlorine substituent. Each of these components contributes distinct and predictable signatures to its NMR, IR, and Mass spectra. The numbering of the imidazo[1,2-a]pyridine ring system is crucial for the correct assignment of spectroscopic signals.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide specific insights into its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals for the aromatic protons of the imidazo[1,2-a]pyridine core and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the nitrogen atoms within the heterocyclic system.[2]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.1 - 8.3s-
H-87.6 - 7.8d~9.0
H-77.2 - 7.4t~7.0
H-66.8 - 7.0d~7.0
-OCH₂CH₃4.3 - 4.5q~7.1
-OCH₂CH₃1.3 - 1.5t~7.1

Rationale behind the Assignments:

  • Aromatic Protons: The protons on the pyridine ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns. H-8 is expected to be the most downfield of these due to its proximity to the electron-withdrawing nitrogen atom (N1). The chloro-substituent at C-5 will deshield the adjacent protons. The proton at C-2 is a singlet as it has no adjacent protons.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will be a triplet, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)162 - 165
C-8a144 - 146
C-2135 - 137
C-5127 - 129
C-7126 - 128
C-3117 - 119
C-8117 - 119
C-6113 - 115
-OC H₂CH₃60 - 62
-OCH₂C H₃14 - 15

Rationale behind the Assignments:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the lowest field.

  • Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring will appear in the aromatic region. The carbon bearing the chlorine (C-5) will be influenced by the halogen's electronegativity. Carbons adjacent to nitrogen atoms (C-8a and C-2) will also be deshielded.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is attached to an oxygen atom and will be more deshielded than the terminal methyl carbon (-OCH₂CH₃).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Insert Insert sample into the NMR magnet Tube->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Tune Tune and match the probe for ¹H and ¹³C frequencies Shim->Tune H1_acq Acquire ¹H spectrum (e.g., 16 scans) Tune->H1_acq C13_acq Acquire ¹³C spectrum (e.g., 1024 scans) H1_acq->C13_acq FT Fourier Transform the FID C13_acq->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate ¹H signals and pick peaks Baseline->Integrate Final Spectrum Final Spectrum Integrate->Final Spectrum

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ester group and the aromatic system.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100 - 3000Aromatic C-HStretch
~2980 - 2850Aliphatic C-HStretch
~1725 - 1705C=O (ester)Stretch
~1630 - 1450C=C and C=NAromatic ring stretch
~1250 - 1100C-O (ester)Stretch
~800 - 700C-ClStretch

Rationale behind the Assignments:

  • C=O Stretch: The most intense and readily identifiable peak will be the carbonyl stretch of the ethyl ester, typically found in the 1725-1705 cm⁻¹ region for aromatic esters.[3][4]

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine ring will appear in the 1630-1450 cm⁻¹ region.[5]

  • C-O Stretches: The C-O single bond stretches of the ester group will give rise to strong absorptions in the 1250-1100 cm⁻¹ range.[6]

  • C-H Stretches: Aromatic C-H stretches will appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine stretch is expected in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
224/226[M]⁺ (Molecular ion)
179/181[M - OCH₂CH₃]⁺
151/153[M - OCH₂CH₃ - CO]⁺

Rationale behind the Fragmentation:

  • Molecular Ion: The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks at m/z 224 and 226 in an approximate 3:1 ratio.

  • Loss of Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-OCH₂CH₃), resulting in an acylium ion.[7]

  • Loss of Carbon Monoxide: The subsequent loss of a carbon monoxide (CO) molecule from the acylium ion is a typical fragmentation for carbonyl-containing compounds.[7][8]

Conclusion

The spectroscopic data presented in this guide, while predicted based on established principles and data from analogous structures, provide a robust framework for the characterization of this compound. The interplay of the imidazo[1,2-a]pyridine core, the ethyl ester, and the chloro-substituent results in a unique and interpretable set of spectra. This in-depth analysis serves as a valuable resource for researchers working with this and related heterocyclic systems, facilitating efficient and accurate structural elucidation in their drug discovery and development endeavors.

References

Crystal structure of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the development of new chemical entities. This guide provides a detailed technical overview of the crystal structure of this compound, a member of this vital class of compounds. While a solved crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogues and established crystallographic principles to present a predictive analysis of its structural characteristics. We will delve into the anticipated molecular geometry, intermolecular interactions, and crystal packing, providing a robust framework for researchers in the field. The methodologies for single-crystal X-ray diffraction, the gold standard for structure elucidation, are also detailed to provide a comprehensive experimental context.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention from the pharmaceutical industry due to their diverse biological activities.[1][3] This scaffold is present in a range of marketed drugs, including zolpidem and alpidem, highlighting its clinical relevance.[2] The pharmacological profile of these compounds, which includes anticancer, anti-inflammatory, and antiviral properties, is intrinsically linked to their molecular structure.[1][2][4] The introduction of various substituents onto the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of their therapeutic properties. The title compound, this compound, features a chlorine atom at the 5-position and an ethyl carboxylate group at the 3-position, modifications expected to influence its physicochemical properties and biological target interactions.

Predicted Molecular and Crystal Structure

Based on the analysis of published crystal structures of analogous imidazo[1,2-a]pyridine derivatives, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, we can infer the likely structural features of this compound.[5][6]

Molecular Geometry

The imidazo[1,2-a]pyridine core is a planar bicyclic system. It is anticipated that the fused five- and six-membered rings will be nearly coplanar. The ethyl carboxylate group at the 3-position is likely to exhibit some rotational freedom, but a conformation where the carbonyl group is oriented to minimize steric hindrance with the heterocyclic core is expected. The chlorine atom at the 5-position will lie within the plane of the pyridine ring.

A diagram of the molecular structure is presented below:

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. Based on related structures, the following interactions are likely to be significant:

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core are prone to π-π stacking interactions, which will likely play a major role in the crystal packing.[3]

  • C-H···O Hydrogen Bonds: The presence of the ethyl carboxylate group provides hydrogen bond acceptors (the oxygen atoms), which can interact with aromatic and aliphatic C-H donors from neighboring molecules.[5][6]

  • Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms.

These interactions will likely lead to the formation of a well-ordered, three-dimensional supramolecular architecture.

A hypothetical packing diagram is illustrated below:

Crystal_Packing cluster_0 Unit Cell M1 Molecule A M2 Molecule B M1->M2 π-π Stacking M3 Molecule C M1->M3 C-H···O Bonds M4 Molecule D M2->M4 Halogen Bonds M3->M4 van der Waals Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Start Synthesize Compound Purify Purify Compound Start->Purify Crystallize Grow Single Crystals Purify->Crystallize Mount Mount Crystal Crystallize->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure Collect->Solve Refine Refine Structure Solve->Refine Validate Validate and Analyze Refine->Validate

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents. This versatility is demonstrated by its presence in marketed drugs treating a wide range of conditions, from insomnia (Zolpidem) and anxiety (Alpidem) to peptic ulcers (Zolimidine).[1][3][4] This guide provides a comprehensive analysis of the key therapeutic targets of the imidazo[1,2-a]pyridine scaffold, offering field-proven insights into the mechanisms of action, experimental validation protocols, and future directions for drug discovery and development. We will explore its applications in targeting the central nervous system, its multi-pronged approach in oncology, and its critical role in combating infectious diseases, particularly tuberculosis.

Chapter 1: Targeting the Central Nervous System

The earliest and most commercially successful applications of the imidazo[1,2-a]pyridine scaffold have been in modulating CNS activity. This success is primarily rooted in its ability to selectively interact with specific subunits of the GABA-A receptor complex.

The GABA-A Receptor: A Target for Sedatives and Anxiolytics

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian brain. Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. While benzodiazepines are non-selective positive allosteric modulators of this receptor, certain imidazo[1,2-a]pyridine derivatives exhibit remarkable selectivity.[5]

Mechanism of Action: Marketed drugs like Zolpidem (Ambien) and the withdrawn drug Alpidem function as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor.[6][7][8] Their therapeutic effects are dictated by their affinity for different alpha (α) subunits of the receptor.

  • Zolpidem (Sedative-Hypnotic): Zolpidem displays a high affinity for GABA-A receptors containing the α1 subunit, with lower affinity for α2 and α3, and no significant affinity for α5.[7][9] This preferential binding to the α1 subunit is directly responsible for its potent sedative and hypnotic effects, making it a first-line treatment for insomnia.[5][9][10] The sedative action is almost exclusively mediated by these α1-containing receptors.[9]

  • Alpidem (Anxiolytic): In contrast, Alpidem was developed as an anxiolytic.[11][12] While it also binds to the benzodiazepine site, its pharmacological profile showed potent anxiolytic effects with significantly weaker sedative, amnesic, or muscle-relaxant properties compared to traditional benzodiazepines.[11][13] This suggests a different pattern of subunit selectivity or intrinsic activity, though its clinical use was halted due to hepatotoxicity.[8][14]

Caption: Modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.

Emerging Targets in Neurodegenerative Disorders

Beyond GABA-A, the scaffold is being explored for its potential in treating complex neurodegenerative diseases like Alzheimer's.

  • β-Amyloid (Aβ) Plaques: Alzheimer's disease is characterized by the accumulation of senile plaques composed of β-amyloid peptides in the brain.[15] Specific imidazo[1,2-a]pyridine derivatives, such as 6-iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine (IMPY), have been developed as imaging agents that bind with high affinity to these Aβ plaques, enabling their detection via PET and SPECT imaging.[15][16] This demonstrates the scaffold's ability to interact with key pathological targets in neurodegeneration, opening avenues for therapeutic intervention.

  • Adenosine A1 Receptor Antagonism: The adenosine A1 receptor is another target of interest for cognitive disorders. A pilot study identified that certain 3-cyclohexylamino-2-phenyl-imidazo[1,2-a]pyridine analogues act as antagonists for this receptor, suggesting a potential therapeutic application for improving cognition in diseases like Alzheimer's and Parkinson's.[17]

Chapter 2: Anticancer Applications: A Multi-pronged Attack

The imidazo[1,2-a]pyridine scaffold has emerged as a powerhouse in oncology research, with derivatives demonstrating potent activity against a wide array of cancer cell lines by inhibiting critical cellular pathways.[18]

Kinase Inhibition: Halting Uncontrolled Proliferation

Many cancers are driven by the aberrant activity of protein kinases. The imidazo[1,2-a]pyridine core has proven to be an excellent template for designing potent and selective kinase inhibitors.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[19] Several series of imidazo[1,2-a]pyridine derivatives have been synthesized that potently inhibit PI3Kα, a key component of this pathway, with IC50 values as low as 2 nM.[19] These compounds effectively reduce the phosphorylation of downstream targets like Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[19]

  • Receptor Tyrosine Kinases (RTKs):

    • IGF-1R: The insulin-like growth factor 1 receptor is another critical RTK involved in cell growth and survival. A novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines were discovered to be potent and selective inhibitors of IGF-1R kinase.[20]

    • Mer/Axl: These RTKs are implicated in immune evasion within the tumor microenvironment. Optimized imidazo[1,2-a]pyridines have been developed as highly selective dual Mer/Axl kinase inhibitors, demonstrating a path to enhancing immuno-oncology therapies.[21]

  • Covalent KRAS G12C Inhibition: The KRAS G12C mutation is a notorious driver of many intractable cancers. Using a scaffold hopping strategy, researchers have successfully utilized the imidazo[1,2-a]pyridine core to develop novel covalent inhibitors that target this specific mutation, showcasing the scaffold's adaptability for modern targeted therapies.[22]

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

Representative Anticancer Activity

The broad applicability of this scaffold is evident in its potent activity against various cancer cell lines.

Compound Class/ExampleTarget/MechanismCancer Cell Line(s)IC50 ValuesReference(s)
Imidazo[1,2-a]pyridine-oxadiazolePI3Kα InhibitorT47D (Breast)>10 µM (cell prolif.)[19]
Compound 6 (Aliwaini et al.)Akt/mTOR InhibitionA375 (Melanoma)9.7 µM[19]
Compound 6d (Yakan et al.)Apoptosis InductionHepG2 (Liver)4.41 µM[23][24]
Compound 6i (Yakan et al.)Apoptosis InductionHepG2 (Liver)3.03 µM[23][24]
Covalent Inhibitor I-11 KRAS G12CNCI-H358 (Lung)Potent activity reported[22]

Chapter 3: Combating Infectious Diseases

The imidazo[1,2-a]pyridine scaffold is at the forefront of developing new agents against challenging pathogens, most notably Mycobacterium tuberculosis.

Potent Antituberculosis Activity

Tuberculosis (TB) remains a leading cause of death from an infectious disease worldwide, with multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains posing a severe threat.[25][26] Imidazo[1,2-a]pyridines have emerged as one of the most promising new classes of anti-TB agents.[27]

Mechanism of Action: A key target for many potent imidazo[1,2-a]pyridine derivatives is the cytochrome bcc complex (Complex III) of the electron transport chain, specifically the QcrB subunit.[4][27] Inhibition of QcrB disrupts the pathogen's ability to generate ATP, leading to bacterial death. This mechanism is distinct from most current TB drugs, making it effective against resistant strains. The clinical candidate Q203 is a prominent example from this class.[27]

Recent research has focused on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which show outstanding potency against replicating, non-replicating, MDR, and XDR Mtb strains, often with nanomolar efficacy.[26][28][29]

Representative Antitubercular Activity
Compound Series/ExampleTargetMtb Strain(s)MIC ValuesReference(s)
Imidazo[1,2-a]pyridine-3-carboxamidesUnknownMDR & XDR0.07–2.2 µM[26]
Compound 18 (Moraski et al.)UnknownH37Rv0.004 µM[29]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrBDS Mtb0.069–0.174 µM[4][26]
Broad-Spectrum Antimicrobial Potential

Beyond TB, various derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and E. coli.[30][31] This suggests the scaffold can be modified to target different aspects of bacterial physiology, making it a valuable starting point for developing novel antibiotics.[32]

Chapter 4: Key Experimental Methodologies

The successful development of imidazo[1,2-a]pyridine-based therapeutics relies on robust synthetic and analytical protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems with appropriate controls.

General Synthesis of the Imidazo[1,2-a]pyridine Core

A common and efficient method for constructing the scaffold is the reaction between a 2-aminopyridine and an α-halocarbonyl compound, often under thermal or microwave-assisted conditions.[33][34]

Synthesis_Workflow Start Starting Materials: - 2-Aminopyridine - α-Haloketone Reaction Reaction Vessel (Solvent-free or in EtOH) Start->Reaction Cyclization S-N Ar + Cyclization Reaction->Cyclization Forms intermediate salt Conditions Apply Energy (Heat or Microwave) Conditions->Reaction Workup Work-up & Purification (e.g., Crystallization) Cyclization->Workup Forms final product Product Imidazo[1,2-a]pyridine Product Workup->Product

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

Protocol: Microwave-Assisted Synthesis

  • Rationale: This protocol is chosen for its efficiency, often leading to higher yields and significantly reduced reaction times compared to conventional heating.[33]

  • Preparation: In a 10 mL microwave process vial, combine the substituted 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.1 mmol).

  • Sealing: Securely cap the vial. Note: No solvent is required for many variations of this reaction.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate at a constant temperature (e.g., 120 °C) for 2-10 minutes. Monitor the reaction progress by TLC if necessary.

  • Work-up: After cooling, dissolve the resulting solid in a suitable solvent like dichloromethane or ethyl acetate. Wash with a saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cell Viability (MTT) Assay
  • Rationale: The MTT assay is a standard colorimetric method for assessing the cytotoxic potential of compounds. It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the metabolic activity and thus the viability of the cells.[19][23] It is a reliable, high-throughput initial screen.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and rigid framework allow for precise, three-dimensional decoration, enabling the fine-tuning of activity against a remarkable diversity of biological targets. From the well-established modulation of GABA-A receptors to the cutting-edge development of covalent kinase inhibitors and potent antitubercular agents, this core continues to yield compounds of significant therapeutic promise.

Future research will likely focus on leveraging this structural versatility to tackle more complex challenges. This includes developing inhibitors for previously "undruggable" targets, creating bifunctional molecules (e.g., PROTACs), and designing agents with highly specific polypharmacology to combat multifactorial diseases like cancer and neurodegeneration. The continued exploration of the imidazo[1,2-a]pyridine chemical space is not just a promising endeavor; it is a critical component in the search for the next generation of innovative medicines.

References

The Emergence of Imidazo[1,2-a]pyridines as Potent Dual PI3K/mTOR Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core, a nitrogen-bridged heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a wide array of therapeutic agents. Marketed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent) underscore the clinical significance of this versatile molecular framework.[1][2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—spanning from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties—continues to drive intensive research into novel analogues with enhanced potency and selectivity.[1][2][3]

This guide delves into a particularly compelling and recent advancement in the field: the discovery and development of novel imidazo[1,2-a]pyridine-based compounds as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the design, synthesis, and biological evaluation of this promising new class of anticancer agents.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a complex and interconnected signaling cascade. PI3K, upon activation by upstream receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, a key protein kinase that exists in two distinct complexes: mTORC1 and mTORC2. The activation of this pathway ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

Given the central role of both PI3K and mTOR in this oncogenic pathway, a dual-inhibition strategy presents several theoretical advantages over targeting either kinase alone. By simultaneously blocking two key nodes in the cascade, it is possible to achieve a more profound and durable suppression of downstream signaling, potentially overcoming feedback loops and resistance mechanisms that can arise with single-agent therapies.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Stimulation mTORC2 mTORC2 mTORC2->Akt Activation ImidazoPyridine Imidazo[1,2-a]pyridine Dual Inhibitor ImidazoPyridine->PI3K ImidazoPyridine->mTORC1 ImidazoPyridine->mTORC2 Synthesis_Workflow Start Starting Materials (e.g., Substituted 2-Aminopyridines) Core_Formation Imidazo[1,2-a]pyridine Core Synthesis Start->Core_Formation Functionalization Functional Group Introduction (e.g., Suzuki Coupling, Amide Bond Formation) Core_Formation->Functionalization Purification Purification and Characterization (HPLC, NMR, MS) Functionalization->Purification Final_Compound Final Imidazo[1,2-a]pyridine Derivative Purification->Final_Compound

References

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive protocol for the synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol is based on a well-established cyclocondensation reaction, offering a reliable and efficient route to the target compound. This guide details the underlying reaction mechanism, provides a step-by-step experimental procedure, and includes critical insights for researchers to ensure a successful synthesis.

Introduction and Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in pharmaceutical agents due to its broad spectrum of biological activities.[1][2] This fused bicyclic structure is a key component in numerous approved drugs and clinical candidates. The specific functionalization of this core, such as the introduction of a chloro-substituent at the 5-position and an ethyl carboxylate at the 3-position, allows for fine-tuning of its physicochemical properties and biological targets.

This application note outlines a robust and reproducible protocol for the synthesis of this compound. The described method utilizes a classical and efficient cyclocondensation approach, reacting a substituted 2-aminopyridine with a suitable three-carbon electrophilic building block. This process is a variation of the well-known Tschitschibabin imidazo[1,2-a]pyridine synthesis, a cornerstone reaction in heterocyclic chemistry.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence within a single pot: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

Step 1: N-Alkylation The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen of 2-amino-6-chloropyridine on the α-carbon of an ethyl 3-halo-2-oxopropanoate (e.g., ethyl 3-bromo-2-oxopropanoate). This step forms a quaternary pyridinium salt intermediate. The endocyclic nitrogen is more nucleophilic than the exocyclic amino group, directing the initial alkylation to the ring.

Step 2: Intramolecular Cyclization and Dehydration The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon. This forms a cyclic hemiaminal intermediate. The subsequent elimination of a water molecule (dehydration) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism Figure 1: Reaction Mechanism for Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-amino-6-chloropyridine C Quaternary Pyridinium Intermediate A->C S N 2 Attack B Ethyl 3-bromo-2-oxopropanoate B->C D Cyclic Hemiaminal C->D Intramolecular Attack E This compound D->E - H2O (Dehydration)

Caption: Figure 1: Reaction Mechanism for Synthesis

Experimental Protocol

This protocol is designed for researchers and scientists with experience in synthetic organic chemistry. Adherence to standard laboratory safety procedures is mandatory.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Amino-6-chloropyridine≥98%Standard chemical supplier
Ethyl 3-bromo-2-oxopropanoate≥95%Standard chemical supplierCan be lachrymatory. Handle in a fume hood.
Ethanol (EtOH)AnhydrousStandard chemical supplier
Sodium Bicarbonate (NaHCO₃)Reagent gradeStandard chemical supplierUsed for neutralization.
Dichloromethane (DCM)HPLC gradeStandard chemical supplierUsed for extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard chemical supplierUsed as a drying agent.
Silica Gel60 Å, 230-400 meshStandard chemical supplierFor column chromatography.
Round-bottom flaskStandard lab supplier
Reflux condenserStandard lab supplier
Magnetic stirrer and stir barStandard lab supplier
Rotary evaporatorStandard lab supplier
Step-by-Step Synthesis Procedure

The following procedure is adapted from established methods for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[5][6]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (1.29 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask and stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Carefully add ethyl 3-bromo-2-oxopropanoate (2.30 g, 12 mmol, 1.2 equivalents) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer two more times with 25 mL of DCM.

    • Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

G A Dissolve 2-amino-6-chloropyridine in Ethanol B Add Ethyl 3-bromo-2-oxopropanoate A->B C Reflux for 6-8 hours B->C D Cool and Evaporate Solvent C->D E Aqueous Work-up (DCM/NaHCO3) D->E F Dry Organic Layer (MgSO4) E->F G Purify by Column Chromatography F->G H Final Product G->H

Caption: Figure 2: Experimental Workflow

Quantitative Data Summary

ParameterValue
Molar Ratio (2-amino-6-chloropyridine : Ethyl 3-bromo-2-oxopropanoate)1 : 1.2
Reaction Temperature~78 °C (Reflux in Ethanol)
Reaction Time6 - 8 hours
Expected Yield60 - 75% (post-purification)

Safety and Handling

  • 2-Amino-6-chloropyridine: Harmful if swallowed or in contact with skin.

  • Ethyl 3-bromo-2-oxopropanoate: Causes skin irritation and serious eye irritation. It is a lachrymator.

  • Solvents (Ethanol, Dichloromethane): Flammable and volatile.

Precautionary Measures:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The protocol described provides a reliable and well-documented method for the synthesis of this compound. By understanding the underlying mechanism and carefully following the experimental steps, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs.

References

Purification of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide details a robust methodology for the purification of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and drug development. The protocol emphasizes the principles of normal-phase column chromatography on silica gel, leveraging Thin-Layer Chromatography (TLC) for efficient method development. We provide a step-by-step workflow, from selecting the appropriate solvent system to packing the column, sample loading, and fraction analysis. The causality behind each experimental choice is explained to empower researchers with the ability to adapt and troubleshoot the purification of related imidazopyridine derivatives.

Introduction: The Importance of Purity

Imidazo[1,2-a]pyridine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a versatile building block whose utility is contingent on its purity. Impurities, such as unreacted starting materials or side-products from synthesis, can interfere with subsequent reactions and biological assays, leading to unreliable data.

Column chromatography is a fundamental, preparative technique used to separate and purify compounds from a mixture.[2][3] This application note provides a field-proven protocol for isolating the target compound with high purity, ensuring the integrity of downstream applications.

Foundational Principles: Normal-Phase Adsorption Chromatography

The purification strategy relies on normal-phase column chromatography, a technique that separates molecules based on their differential adsorption to a polar stationary phase and partitioning with a less polar mobile phase.[4][5]

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is the most common choice.[6] Its surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the sample through the column.

  • Mechanism of Separation: A mixture is applied to the top of the column. As the mobile phase flows through, an equilibrium is established where components partition between being adsorbed to the silica and dissolved in the mobile phase.[6]

    • Polar Compounds: Adsorb strongly to the silica gel, spending less time in the mobile phase. They move down the column slowly.

    • Non-polar Compounds: Have weaker interactions with the silica gel and are more soluble in the mobile phase. They are eluted from the column more quickly.[6]

By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.

Caption: Principle of chromatographic separation on a silica gel column.

Method Development: The Power of Thin-Layer Chromatography (TLC)

Before attempting a large-scale column separation, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior. The goal is to find a mobile phase that provides a good separation between the target compound and all impurities, with a Retention Factor (Rƒ) for the target compound ideally between 0.25 and 0.40 .

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Likely Impurities and Their Properties

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][7] Potential impurities may include:

  • Unreacted 2-aminopyridine derivative: Typically more polar than the product.

  • Unreacted ethyl bromopyruvate: Can be an irritant.

  • Polymeric or highly polar by-products: These often remain at the origin (Rƒ = 0) on the TLC plate.[8]

Step-by-Step TLC Protocol
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of the starting materials for comparison, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and starting materials onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[9]

  • Develop the Plate: Place the plate in a sealed chamber containing a pre-saturated atmosphere of the chosen mobile phase. Common starting solvent systems for imidazopyridines are mixtures of heptane (or hexane) and ethyl acetate.[10]

  • Visualize: After development, visualize the spots under UV light (254 nm and/or 365 nm).[9] Circle the spots with a pencil. Staining (e.g., with iodine or vanillin) can be used if compounds are not UV-active.[11]

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ.

    • If Rƒ is too low (spots don't move far): Increase the polarity of the mobile phase (add more ethyl acetate).

    • If Rƒ is too high (spots move with the solvent front): Decrease the polarity of the mobile phase (add more heptane/hexane).

Trial Mobile Phase (Hexane:Ethyl Acetate) Observation Target Compound Rƒ Decision
190:10All spots remain near the baseline.~0.10Polarity is too low.
250:50All spots are near the solvent front.~0.85Polarity is too high.
3 70:30 Good separation between product and impurities.~0.35 Optimal system found.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for purifying gram-scale quantities of the crude product. The amount of silica gel used is typically 30-50 times the weight of the crude material.[6]

Materials and Reagents
Item Specification Purpose
Stationary Phase Silica Gel, 40-63 µm (230-400 mesh)Adsorbent for separation.
Crude Product This compoundThe mixture to be purified.
Mobile Phase Hexane/Heptane and Ethyl Acetate (HPLC Grade)Eluent for the column.
Sand Washed, neutral sandProtective layer for the silica bed.
Glassware Chromatography column, flasks, test tubes/vialsFor setup and fraction collection.
Apparatus Clamps, tubing, air/nitrogen source (for flash)To secure and run the column.

Workflow Overview

Caption: Overall workflow for column chromatography purification.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Secure the column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[6]

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc). Stir to remove air bubbles.[2]

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to ensure even packing and remove any trapped air.

    • Open the stopcock and drain the excess solvent until it is just above the silica bed. Never let the column run dry. [2]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[2]

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice). A concentrated sample band leads to better separation.[2]

    • Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

    • Carefully add the sample solution to the top of the column.

    • Open the stopcock and allow the sample to enter the silica bed. Rinse the sides of the column with a small amount of mobile phase and allow this to enter the bed as well.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase determined by TLC (e.g., 70:30 Hexane:EtOAc).

    • Begin eluting the column, either by gravity or by applying gentle pressure (flash chromatography).[4][5] Collect the eluent in sequentially numbered test tubes or vials.

    • Isocratic vs. Gradient Elution:

      • Isocratic: Use the same solvent composition throughout the entire separation. This is simpler and works well if the Rƒ values of impurities are sufficiently different from the product.

      • Gradient: Gradually increase the polarity of the mobile phase during the run (e.g., start with 80:20 and slowly increase to 60:40 Hexane:EtOAc). This is useful for separating compounds with a wide range of polarities and can speed up the elution of more polar compounds.[4]

  • Monitoring the Separation:

    • Collect fractions of a consistent size (e.g., 10-20 mL).

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Identify the fractions containing the pure target compound. These should show a single spot at the correct Rƒ.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Safety and Handling

This compound and its structural analogs should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood.[14][15]

  • Hazard Profile: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12][14] Avoid inhalation of dust and contact with skin and eyes.[12]

  • Solvent Hazards: The solvents used (hexane, ethyl acetate) are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Poor Separation / Overlapping Bands Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Try a less polar system for better resolution.
Column was packed unevenly (channeling).Repack the column carefully, ensuring a homogenous slurry and gentle tapping.
Sample band was too dilute or loaded unevenly.Load the sample in the minimum volume of solvent. Ensure the top of the silica bed is flat.[2]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[4]
Cracked or Dry Column Solvent level dropped below the top of the silica.This is irreversible. The column must be repacked. Always keep the silica bed wet.[2]
Streaking on TLC Sample is too concentrated or acidic/basic.Spot a more dilute sample. Add a trace amount of acid (acetic acid) or base (triethylamine) to the mobile phase.

References

Characterizing the Cellular Effects of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate: A Guide to Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-rich bicyclic system is a key pharmacophore in several clinically used drugs, including zolpidem and alpidem.[1] In recent years, derivatives of imidazo[1,2-a]pyridine have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on cancer cell growth.[3][4] Mechanistic studies have revealed that these compounds can induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the biological activity of a specific derivative, Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. While specific data on this particular molecule is emerging, the protocols outlined herein are based on the well-documented activities of the broader imidazo[1,2-a]pyridine class and provide a solid framework for its pharmacological evaluation.

Scientific Rationale: Targeting Cancer Hallmarks

The proposed assays are designed to investigate the potential of this compound to modulate hallmarks of cancer. The rationale is to systematically assess its effects on:

  • Cell Viability and Cytotoxicity: To determine the compound's potency in inhibiting cancer cell growth.

  • The PI3K/AKT/mTOR Signaling Pathway: A critical pathway often dysregulated in cancer, promoting cell survival and proliferation.[5] Inhibition of this pathway is a common mechanism of action for imidazo[1,2-a]pyridine derivatives.[3]

  • Apoptosis (Programmed Cell Death): To ascertain if the compound induces this crucial tumor-suppressor mechanism.

  • Cell Cycle Progression: To investigate if the compound disrupts the normal cell division cycle, a common strategy for anticancer drugs.[4]

The following sections provide detailed, step-by-step protocols for these key experiments, along with insights into experimental design and data interpretation.

Compound Handling and Preparation

Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of the test compound.

Solubility: Imidazo[1,2-a]pyridine derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6]

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • When preparing working concentrations for cell treatment, dilute the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

I. Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with serial dilutions of the compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, or MCF-7 breast cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC50 Values
Cell LineCompoundIC50 (µM) after 48h
A549 (Lung)This compoundHypothetical Value
HeLa (Cervical)This compoundHypothetical Value
MCF-7 (Breast)This compoundHypothetical Value

II. Mechanistic Insight: Probing the PI3K/AKT/mTOR Pathway

Given that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, it is crucial to investigate this mechanism.[3] Western blotting is the gold-standard technique to measure the levels of total and phosphorylated proteins in this pathway. A decrease in the phosphorylation of key proteins like AKT and mTOR is indicative of pathway inhibition.[1]

Signaling Pathway: PI3K/AKT/mTOR

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Ethyl 5-chloroimidazo [1,2-a]pyridine-3-carboxylate Compound->PI3K Compound->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Detailed Protocol: Western Blotting
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes to denature the proteins.[1]

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), and total mTOR overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

III. Induction of Apoptosis: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is recommended. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cells with the compound as described for the Western blot protocol.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[3]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[3]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[3]

Data Interpretation
  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

IV. Cell Cycle Analysis: Propidium Iodide Staining

Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compound as previously described.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[12] The cells can be stored at -20°C for several weeks.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This application note provides a comprehensive set of protocols to initiate the in vitro pharmacological characterization of this compound. By systematically evaluating its effects on cell viability, key signaling pathways, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. The methodologies described are robust, widely accepted, and provide a solid foundation for further preclinical development.

References

Application Note: A Framework for Characterizing Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, including protein kinases.[1] This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the inhibitory potential of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate against a representative protein kinase. We provide a detailed, field-proven protocol for a fluorescence-based biochemical assay, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. This guide covers assay principle, protocol optimization, step-by-step execution, and data analysis, establishing a self-validating system for inhibitor characterization.

Introduction: The Scientific Rationale

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major target for drug discovery.[2][3] The imidazo[1,2-a]pyridine core has been identified in several potent kinase inhibitors, targeting enzymes such as Akt and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5]

This compound shares this core structure, suggesting its potential as a kinase inhibitor. To validate this hypothesis, a robust and sensitive biochemical assay is required. Fluorescence-based assays are a popular choice for enzyme inhibition studies due to their high sensitivity, versatility, and suitability for high-throughput screening.[6][7][8] These assays monitor the enzymatic reaction by detecting a change in fluorescence, which can be correlated with the amount of product formed or substrate consumed.[8][9]

This application note will detail a fluorescence-based assay to determine the inhibitory potency (IC50) of this compound against a model protein kinase.

Assay Principle and Design

The selected assay format is a continuous, fluorescence-based kinase activity assay. The principle relies on a kinase substrate peptide that is weakly fluorescent. Upon phosphorylation by the kinase, a specific protease can cleave the phosphorylated peptide, releasing a highly fluorescent fragment. The rate of increase in fluorescence is directly proportional to the kinase activity. An inhibitor, such as this compound, will reduce the rate of phosphorylation, leading to a decrease in the fluorescence signal.

This design offers several advantages:

  • High Sensitivity: The amplification of the signal through enzymatic cleavage of the product allows for the use of low enzyme concentrations.[6][8]

  • Continuous Monitoring: Real-time measurement of the reaction progress provides detailed kinetic information.[6][10]

  • Reduced Interference: The specific detection of the phosphorylated product minimizes interference from the test compound's intrinsic fluorescence.

Materials and Reagents

For a general enzyme inhibition assay, the following materials are required:[11]

Reagent/MaterialSpecificationSupplier
Protein Kinase (e.g., Akt1)Recombinant, high purityCommercially available
Kinase Substrate PeptideFluorescently labeledCommercially available
ProteaseSpecific for the phosphorylated substrateCommercially available
ATP≥99% purityCommercially available
Test Compound This compound Synthesized/Sourced
Kinase Assay Buffere.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35In-house preparation
DMSOAnhydrous, ≥99.7% purityCommercially available
96-well or 384-well platesBlack, flat-bottom, non-binding surfaceCommerally available
Fluorescence Plate ReaderWith appropriate excitation/emission filtersStandard lab equipment

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining reliable and reproducible results. The workflow involves initial setup and optimization, followed by the inhibitor screening protocol.

G cluster_0 Assay Optimization cluster_1 Inhibition Assay Protocol A Enzyme Titration B Substrate Km Determination C ATP Km Determination D DMSO Tolerance E Compound Preparation D->E Optimized Conditions F Reaction Mixture Preparation E->F G Pre-incubation F->G H Reaction Initiation G->H I Fluorescence Measurement H->I J Data Analysis I->J

Figure 1: General workflow for kinase inhibition assay development and execution.

Part 1: Assay Optimization (Self-Validation)

Before screening the inhibitor, it is essential to optimize the assay conditions to ensure the reaction is running under initial velocity conditions and is sensitive to inhibition.[12]

4.1.1. Enzyme Titration:

  • Objective: To determine the optimal enzyme concentration that yields a robust signal within the linear range of the instrument.

  • Protocol:

    • Prepare serial dilutions of the kinase in kinase assay buffer.

    • Add the diluted enzyme to the wells of a microplate.

    • Initiate the reaction by adding a fixed, saturating concentration of substrate and ATP.

    • Monitor fluorescence over time.

    • Select the enzyme concentration that gives a linear reaction rate for the desired assay duration.

4.1.2. Substrate and ATP Km Determination:

  • Objective: To determine the Michaelis constant (Km) for the substrate and ATP. For competitive inhibitor screening, the substrate concentration should be at or below its Km value.[12]

  • Protocol:

    • Using the optimal enzyme concentration, perform the assay with varying concentrations of the substrate while keeping the ATP concentration fixed and saturating.

    • Repeat the experiment with varying concentrations of ATP, keeping the substrate concentration fixed at its determined Km.

    • Plot the initial reaction rates against the substrate/ATP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

4.1.3. DMSO Tolerance:

  • Objective: To determine the maximum concentration of DMSO that does not significantly affect enzyme activity, as inhibitors are typically dissolved in DMSO.[2]

  • Protocol:

    • Perform the assay with optimized enzyme and substrate concentrations in the presence of increasing concentrations of DMSO (e.g., 0.1% to 5%).

    • Identify the highest DMSO concentration that does not cause more than a 10% decrease in enzyme activity.

Part 2: Detailed Protocol for IC50 Determination

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for a 384-well format.

Step 1: Compound Preparation

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). This will be your compound plate.

Step 2: Reaction Mixture Preparation

  • Prepare a "Master Mix" containing the kinase assay buffer, the kinase at 2X its final optimal concentration, and the protease.

  • Dispense 50 µL of the Master Mix into the wells of the assay plate.

  • Add 1 µL of the serially diluted compound from the compound plate to the corresponding wells of the assay plate. Also include a "no inhibitor" control (1 µL of DMSO) and a "no enzyme" control.

  • Gently mix the plate on a plate shaker for 1 minute.

Step 3: Pre-incubation

  • Incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[11][13]

Step 4: Reaction Initiation

  • Prepare a "Substrate/ATP Mix" containing the fluorescent peptide substrate and ATP at 2X their final concentrations in the kinase assay buffer.

  • Add 50 µL of the Substrate/ATP Mix to all wells to start the reaction. The final volume in each well will be 100 µL.

Step 5: Fluorescence Measurement

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Measure the fluorescence intensity kinetically every 1-2 minutes for 60-90 minutes at a constant temperature (e.g., 30°C).

G A Prepare Compound Dilutions (in DMSO) D Add Compound/DMSO to Plate A->D B Prepare Kinase/Protease Master Mix C Dispense Master Mix to Plate B->C C->D E Pre-incubate (15-30 min) D->E G Initiate Reaction with Substrate/ATP Mix E->G F Prepare Substrate/ATP Mix F->G H Kinetic Fluorescence Reading G->H

Figure 2: Step-by-step experimental protocol for the kinase inhibition assay.

Data Analysis and Interpretation

5.1. Calculation of Initial Rates: For each well, plot the fluorescence intensity versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.

5.2. Determination of Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)] * 100

Where:

  • V_inhibitor = Initial rate in the presence of the inhibitor

  • V_no_enzyme = Initial rate of the no enzyme control (background)

  • V_DMSO = Initial rate of the DMSO control (100% activity)

5.3. IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Table 1: Example Data for IC50 Determination of this compound

[Inhibitor] (µM)log[Inhibitor]% Inhibition (Mean ± SD)
1002.0098.5 ± 2.1
301.4895.2 ± 3.5
101.0088.7 ± 4.2
30.4875.1 ± 5.1
10.0052.3 ± 4.8
0.3-0.5228.9 ± 3.9
0.1-1.0010.1 ± 2.5
0.03-1.482.5 ± 1.8
0.01-2.000.5 ± 1.1
0 (DMSO)-0 ± 2.3

Resulting IC50 from non-linear regression: ~1 µM

Conclusion

This application note provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By following the detailed protocols for assay optimization and IC50 determination, researchers can generate reliable and reproducible data. The principles and methodologies described herein are broadly applicable to the study of other enzyme inhibitors and can be adapted for various fluorescence-based assay formats. Further studies, such as mechanism of action and selectivity profiling, would be the next logical steps in the drug discovery pipeline.[3][14]

References

Application Notes and Protocols for Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the potential of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate as a kinase inhibitor for cancer therapy. While specific data for this exact molecule is not extensively available in public literature, this guide is built upon the well-established anti-cancer properties of the imidazo[1,2-a]pyridine scaffold. This class of compounds has demonstrated significant potential as inhibitors of key oncogenic signaling pathways, particularly the PI3K/Akt/mTOR and IGF-1R pathways.[1][2][3][4] Therefore, the protocols and applications outlined herein are proposed based on the activities of structurally related imidazo[1,2-a]pyridine derivatives and provide a robust framework for the initial characterization and validation of this specific compound.

Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including potent anti-cancer effects.[5] These compounds often function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[5]

Notably, various imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][3] This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a hallmark of many human cancers.[6] Furthermore, inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) , another critical node in cancer cell signaling, has been achieved with imidazo[1,2-a]pyridine-based molecules.[4][7]

This compound , the subject of these notes, possesses the core imidazo[1,2-a]pyridine structure with a chloro substitution at the 5-position and an ethyl carboxylate group at the 3-position. These chemical features suggest its potential to interact with the ATP-binding pocket of various kinases. The protocols detailed below are designed to systematically evaluate this potential.

Proposed Mechanism of Action and Key Signaling Pathways

Based on the literature for analogous compounds, this compound is hypothesized to exert its anti-cancer effects by inhibiting kinases within the PI3K/Akt/mTOR and/or IGF-1R signaling cascades.

The PI3K/Akt/mTOR Pathway

Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in tumorigenesis.[6] Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

The IGF-1R Signaling Pathway

The IGF-1R pathway plays a crucial role in cell growth and survival and is implicated in resistance to cancer therapies.

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt Downstream Downstream Signaling Akt->Downstream Inhibitor This compound Inhibitor->IGF1R

Caption: Proposed inhibition of the IGF-1R signaling pathway.

Experimental Protocols

The following protocols provide a roadmap for the initial characterization of this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. A luminescence-based assay that measures ATP consumption is a robust and common method.

Rationale: This is the primary assay to confirm direct inhibition of kinase activity and to determine the potency and selectivity of the compound.

Parameter Recommendation
Kinase Panel PI3Kα, Akt1, mTOR, IGF-1R, DYRK1A, CLK1
Assay Principle ADP-Glo™ Kinase Assay (Promega) or similar
Detection Luminescence

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of a mixture containing the kinase and its specific substrate in kinase reaction buffer.

    • Pre-incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability and Proliferation Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8]

Rationale: This assay determines the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Parameter Recommendation
Cell Lines Breast (e.g., MCF-7, MDA-MB-231), Colon (e.g., HCT116), Lung (e.g., A549), Cervical (e.g., HeLa)
Assay Principle MTT reduction to formazan by mitochondrial dehydrogenases
Detection Absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound (and DMSO as a vehicle control) for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[9]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of Target Engagement and Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in the targeted signaling pathways.[10]

Rationale: This experiment validates that the compound inhibits the intended kinase targets within the cellular context and affects their downstream signaling.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with this compound at concentrations around its IC50 value for a specified time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[7]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-IGF-1R, IGF-1R) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting a Seed Cells b Treat with Inhibitor a->b c Cell Lysis b->c d Protein Quantification c->d e SDS-PAGE d->e f Membrane Transfer e->f g Immunoblotting f->g h Detection g->h

Caption: Experimental workflow for Western Blot analysis.

Data Interpretation and Expected Outcomes

  • Kinase Assays: A potent and selective inhibitor will show low nanomolar to micromolar IC50 values against the target kinases (e.g., PI3K, Akt, mTOR, IGF-1R) and significantly higher IC50 values against off-target kinases.

  • Cell Viability Assays: Successful anti-proliferative activity will be demonstrated by a dose-dependent decrease in cell viability, yielding a measurable IC50 value in various cancer cell lines.

  • Western Blotting: Effective target engagement will be confirmed by a decrease in the phosphorylation of the target kinase and its downstream effectors in a dose- and time-dependent manner.

Troubleshooting

Problem Possible Cause Solution
Inconsistent IC50 values in kinase assays Compound precipitation; inaccurate pipettingEnsure complete solubilization of the compound; use calibrated pipettes.
High background in cell viability assays Contamination; incorrect wavelength readingUse sterile techniques; ensure correct filter settings on the plate reader.
No change in phosphorylation in Western blots Insufficient compound concentration or incubation time; inactive compoundOptimize treatment conditions; verify compound integrity.
Weak or no signal in Western blots Poor antibody quality; insufficient protein loadingUse validated antibodies; ensure accurate protein quantification and loading.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel kinase inhibitors for cancer therapy. This compound, based on its chemical structure, warrants investigation as a potential inhibitor of the PI3K/Akt/mTOR and/or IGF-1R signaling pathways. The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound. Successful outcomes from these studies would justify further investigation, including mechanism of action studies, in vivo efficacy experiments, and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

Application Notes & Protocols: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Agents and the Promise of the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for significant morbidity and mortality annually. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb have rendered many first- and second-line treatments ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "drug prejudice" framework in medicinal chemistry, demonstrating a wide spectrum of biological activities.[2] Notably, derivatives of this heterocyclic system have shown potent activity against both drug-sensitive and drug-resistant strains of Mtb, positioning them as a promising class for the development of next-generation antitubercular drugs.[2][3]

This guide focuses on Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate , a key synthetic intermediate for a class of highly active antitubercular agents. While this ethyl ester is a crucial building block, it is the subsequent derivatization, particularly into imidazo[1,2-a]pyridine-3-carboxamides (IPAs), that has yielded compounds with nanomolar potency against Mtb.[4][5] These application notes will provide a comprehensive overview of the synthesis of this key intermediate, protocols for its conversion into biologically active amides, and the subsequent evaluation of these derivatives for antitubercular activity and cytotoxicity. Furthermore, we will delve into the established mechanism of action for this class of compounds, which involves the disruption of the mycobacterial electron transport chain.

Part 1: Synthesis of this compound and its Amide Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is a well-established process, adaptable for the specific production of this compound. The general strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-a]pyridine esters.[3]

Materials:

  • 2-amino-6-chloropyridine

  • Ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-chloropyridine (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.2 equivalents) and sodium bicarbonate (2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Protocol 2: Saponification and Amide Coupling to Synthesize Imidazo[1,2-a]pyridine-3-carboxamides

The ethyl ester is a versatile intermediate that can be readily converted to a variety of amide derivatives, which have shown significantly enhanced antitubercular activity.[3]

Step 1: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve this compound (1 equivalent) in a mixture of ethanol and water. Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature overnight.

  • Acidification: After the reaction is complete (monitored by TLC), acidify the mixture with 1N HCl to a pH of approximately 3-4.

  • Isolation: The resulting precipitate, 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Amide Coupling

  • Reaction Setup: To a solution of 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as acetonitrile or DMF, add a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents) and a catalyst such as DMAP (4-dimethylaminopyridine) (0.1 equivalents).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and extract the product with an appropriate organic solvent. The crude product is then purified by column chromatography to yield the desired N-substituted 5-chloroimidazo[1,2-a]pyridine-3-carboxamide.

Part 2: In Vitro Evaluation of Antitubercular Activity and Cytotoxicity

A critical step in the drug discovery pipeline is the in vitro assessment of a compound's efficacy against the target pathogen and its toxicity towards mammalian cells.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.[6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Bacterial Culture: Grow Mtb H37Rv in 7H9 broth to mid-log phase.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the Mtb suspension to each well to achieve a final concentration of approximately 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Assay Development: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 4: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Compound IDR Group (Amide)MIC against Mtb H37Rv (µM)CC₅₀ against Vero cells (µM)Selectivity Index (SI = CC₅₀/MIC)
IPA-1 BenzylData to be determinedData to be determinedData to be determined
IPA-2 4-ChlorophenylData to be determinedData to be determinedData to be determined
IPA-3 4-MethoxyphenylData to be determinedData to be determinedData to be determined
... ............

Note: The table above is a template. Specific MIC and CC₅₀ values for derivatives of this compound would need to be experimentally determined. Published data on similar imidazo[1,2-a]pyridine-3-carboxamides show MIC values in the low micromolar to nanomolar range and high selectivity indices.[4][5]

Part 3: Mechanism of Action - Targeting the Mycobacterial Respiratory Chain

Extensive research on antitubercular imidazopyridines has elucidated their primary mechanism of action, which involves the inhibition of the cytochrome bcc complex (Complex III) of the mycobacterial electron transport chain.[8][9]

The QcrB Target

The specific molecular target of this class of compounds is QcrB , a subunit of the ubiquinol-cytochrome c reductase.[10][11] Inhibition of QcrB disrupts the electron flow within the respiratory chain, leading to a cascade of detrimental effects for the mycobacterium.

Consequences of QcrB Inhibition
  • ATP Depletion: The primary consequence of disrupting the electron transport chain is the inability of Mtb to efficiently generate ATP through oxidative phosphorylation.[8][9][12] This energy depletion is bacteriostatic and can become bactericidal over time.

  • Disruption of pH Homeostasis: The electron transport chain is crucial for maintaining the proton motive force across the mycobacterial membrane, which is essential for pH homeostasis. Inhibition of QcrB leads to a disruption of this balance.[8][9]

dot digraph "Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Mechanism of action of imidazo[1,2-a]pyridine-3-carboxamides.

Conclusion and Future Directions

This compound serves as a pivotal starting material for the synthesis of a class of potent antitubercular agents. The derived imidazo[1,2-a]pyridine-3-carboxamides have demonstrated impressive in vitro activity against M. tuberculosis, including drug-resistant strains, by targeting the essential QcrB subunit of the electron transport chain. The protocols outlined in this guide provide a framework for the synthesis and evaluation of novel derivatives based on this scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these compounds, with the ultimate goal of developing new, effective, and safe treatments for tuberculosis.

References

Application Note: A Guide to High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-infective, and anti-inflammatory agents.[1][2][3] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries built around this scaffold against a multitude of biological targets. This guide offers a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals embarking on HTS campaigns with imidazo[1,2-a]pyridine libraries. We delve into the rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based screening, and outline a robust data analysis workflow to ensure the identification of high-quality, validated hits.

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered immense interest from the medicinal chemistry community. Its rigid structure and synthetic tractability allow for diverse functionalization, creating libraries with broad chemical diversity.[4][5] This versatility has led to the development of compounds that modulate a wide array of biological targets.

Notably, derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, enzymes that are frequently dysregulated in cancer.[6] Targets include critical nodes in cell signaling pathways such as PI3K, Akt, mTOR, and Cyclin-Dependent Kinases (CDKs).[1][7][8][9] This has established the imidazo[1,2-a]pyridine family as a promising source of novel anticancer therapeutics.[8][10][11][12] Beyond oncology, these compounds have demonstrated efficacy against infectious diseases, including tuberculosis, by targeting essential mycobacterial enzymes.[2]

The proven success of marketed drugs like Zolpidem (for insomnia) and Alpidem (an anxiolytic) further underscores the pharmacological importance and drug-like properties of this heterocyclic system.[2][13][14]

The High-Throughput Screening Workflow: From Library to Lead

High-Throughput Screening (HTS) is a systematic process that enables the rapid testing of tens of thousands to millions of compounds against a specific biological target.[15] The goal is to identify "hits"—compounds that produce a desired biological response—which can then serve as starting points for lead optimization and drug development. A typical HTS campaign follows a multi-stage workflow.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Optimization Phase Compound_Library Compound Library (Imidazo[1,2-a]pyridines) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Re-test) Hit_Identification->Hit_Confirmation Identified 'Hits' Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Lead_Generation Validated Hits for Lead Optimization Dose_Response->Lead_Generation

Fig. 1: A generalized workflow for a High-Throughput Screening campaign.
The Z'-Factor: A Cornerstone of Assay Quality

Before initiating a full-scale screen, the robustness of the assay must be validated. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying assay quality.[15][16][17] It provides a measure of the separation between the positive and negative control signals, while also accounting for the signal variability within each control group. A high-quality assay will have a large separation (dynamic range) and low data variation.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ]

The interpretation of the Z'-factor value is critical for deciding whether an assay is suitable for HTS.

Z'-Factor ValueInterpretationSuitability for HTS
> 0.5Excellent AssayIdeal for HTS. Clear separation between controls.
0 to 0.5Acceptable AssayThe assay is usable, but may have a smaller signal window or higher variability. Hits may be more difficult to distinguish.
< 0Unacceptable AssayThe distributions of positive and negative controls overlap too much. The assay is not reliable for screening.
Table 1: Interpretation of Z'-Factor values for HTS assay validation.[15][17]

Causality: The Z'-factor is calculated during the assay development phase using only the controls. This ensures that the assay itself is reliable before committing the time and resources to screen an entire compound library. An assay with a Z' < 0.5 risks generating an unacceptably high number of false positives and false negatives.[18]

Assay Development Strategies

The choice of assay is dictated by the biological question being asked. For imidazo[1,2-a]pyridine libraries, which are rich in kinase inhibitors, both biochemical and cell-based assays are highly relevant.

Assay TypeProsConsBest For...
Biochemical Direct measurement of target interaction (e.g., enzyme inhibition). Simpler, fewer confounding factors.Lacks physiological context (no cell membrane, metabolism, etc.).Determining direct inhibition of a purified protein target (e.g., a specific kinase).
Cell-Based More physiologically relevant. Measures downstream effects in a cellular context. Can identify compounds acting on multiple pathway components.More complex, higher variability. Compounds may be cytotoxic or have poor permeability.Assessing a compound's effect on a cellular pathway (e.g., apoptosis induction) or a cell phenotype (e.g., cytotoxicity).
Table 2: Comparison of biochemical and cell-based assay formats.
Target Profile: Kinase Inhibition

Many imidazo[1,2-a]pyridine derivatives are designed to inhibit protein kinases by competing with ATP.[6] This action can block aberrant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly hyperactivated in cancer and promotes cell survival and proliferation.[8][9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Fig. 2: Simplified PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridines.
Recommended Assay Technologies

  • For Biochemical Assays (Kinase Inhibition): Fluorescence Polarization (FP) is a robust, homogeneous method ideal for HTS.[19][20] It measures the change in the tumbling rate of a fluorescently labeled ligand (a "tracer") when it binds to a larger protein. In a competitive FP assay, an inhibitor compound displaces the tracer from the protein, causing the tracer to tumble more freely, resulting in a low polarization signal.

  • For Cell-Based Assays (Apoptosis/Cytotoxicity): Luminescence-Based Reporter Assays are highly sensitive and have a wide dynamic range.[21][22][23] For example, assays that measure the activity of caspases (key executioners of apoptosis) use a specific substrate that, when cleaved by the active caspase, releases a substrate for luciferase, generating a light signal proportional to apoptosis.

Detailed HTS Protocols

The following protocols are designed for a standard 384-well plate format, which is common in academic and industrial HTS labs.

Trustworthiness: All protocols must include appropriate controls on every plate to ensure data validity and allow for Z'-factor calculation.

  • Negative Control: Wells containing all assay components except the test compound (usually replaced with vehicle, e.g., DMSO). Represents 0% activity/inhibition.

  • Positive Control: Wells containing a known activator or inhibitor. Represents 100% activity/inhibition.

  • Test Compound: Wells with all assay components and the library compound.

Columns 1-2Columns 3-22Columns 23-24
Rows A-P Negative Control (DMSO)Library CompoundsPositive Control
Table 3: Example 384-well plate map for a primary HTS campaign.
Protocol 4.1: Biochemical Screen - Kinase Inhibition via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify inhibitors of a hypothetical "Kinase X".

Materials:

  • Kinase X enzyme

  • Fluorescent tracer (a ligand for Kinase X with a fluorescent tag)

  • Assay Buffer (e.g., Tris-HCl, DTT, MgCl2, BSA)

  • Imidazo[1,2-a]pyridine library, typically 10 mM in DMSO

  • Known Kinase X inhibitor (Positive Control)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound from the source plate to the corresponding well of the assay plate (Columns 3-22).

    • Dispense 50 nL of DMSO into control wells (Columns 1-2).

    • Dispense 50 nL of the positive control inhibitor stock into Columns 23-24.

    • Rationale: Nanoliter dispensing minimizes the final concentration of DMSO in the assay, which can interfere with enzyme activity.

  • Enzyme/Tracer Addition:

    • Prepare a 2X master mix of Kinase X and the fluorescent tracer in Assay Buffer. The final concentrations should be optimized during assay development (e.g., Kd of the tracer).

    • Using a multi-channel pipette or liquid handler, add 5 µL of the enzyme/tracer mix to all wells of the assay plate.

  • Incubation:

    • Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Rationale: Incubation allows the binding reaction to reach equilibrium. Protecting from light prevents photobleaching of the fluorescent tracer.

  • Data Acquisition:

    • Read the plate on a plate reader equipped with appropriate filters for the fluorescent tracer.

    • Measure fluorescence polarization (mP units).

Protocol 4.2: Cell-Based Screen - Apoptosis Induction via Luminescence

This protocol uses a commercial caspase-3/7 activity assay to identify compounds that induce apoptosis in a cancer cell line (e.g., A549 lung cancer cells).[24]

Materials:

  • A549 cells

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • Imidazo[1,2-a]pyridine library (10 mM in DMSO)

  • Staurosporine (or other known apoptosis inducer) as a positive control

  • 384-well, solid white, tissue-culture treated plates

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Harvest A549 cells and adjust the density to 25,000 cells/mL in culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate (1000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

    • Rationale: The overnight incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a uniform and healthy cell monolayer.

  • Compound Treatment:

    • Perform a 1:200 intermediate dilution of the 10 mM compound library plates into culture medium to create a 50 µM working stock.

    • Remove the plates from the incubator and add 10 µL of the diluted compounds to the corresponding wells (final concentration: 10 µM).

    • Add 10 µL of medium with DMSO to negative control wells and 10 µL of diluted staurosporine to positive control wells.

    • Incubate the plates at 37°C, 5% CO2 for 48 hours.

  • Reagent Addition and Lysis:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of the Caspase-Glo® 3/7 reagent to all wells. This reagent contains the caspase substrate and a cell lysis buffer.

    • Place the plate on an orbital shaker for 2 minutes at 300-500 rpm.

    • Rationale: Shaking ensures complete cell lysis and mixing of the reagent with the cell lysate.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the luminescence signal on a plate reader.

Data Analysis and Hit Progression

Raw data from the plate reader must be normalized to account for plate-to-plate variation.

  • Normalization: The activity of each test compound is typically expressed as a percentage relative to the controls on the same plate. For an inhibition assay: % Inhibition = 100 * (1 - [ (Signalcpd - Meanpos) / (Meanneg - Meanpos) ] )

  • Primary Hit Selection: A hit threshold is defined. A common approach is to select compounds that exhibit activity greater than three times the standard deviation (SD) of the negative control population or surpass a fixed activity cutoff (e.g., >50% inhibition).

  • Hit Confirmation: Compounds identified as primary hits are re-tested under the same assay conditions to eliminate random errors. Often, fresh stock powder is ordered and tested to confirm the identity and purity of the active compound.

  • Dose-Response and Potency Determination: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory/effective concentration (IC50 / EC50).

Compound IDPrimary Screen (% Inhibition)Confirmed Hit?IC50 (µM)Notes
IMP-00175.2Yes1.2Potent hit.
IMP-00258.1Yes8.9Moderate hit.
IMP-00362.5No> 50False positive in primary screen.
IMP-00412.3NoN/AInactive.
Table 4: Example of a hit progression summary table.

Expertise: It is crucial to perform counter-screens to identify and discard compounds that interfere with the assay technology itself. For example, in fluorescence-based assays, intrinsically fluorescent compounds can generate false positive signals.[25] Similarly, in luciferase-based assays, compounds that directly inhibit the luciferase enzyme must be flagged.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly valuable starting point for the discovery of novel therapeutics. A successful HTS campaign relies on the careful integration of a biologically relevant target, a robust and validated assay, and a stringent data analysis pipeline. By following the principles and protocols outlined in this guide—from understanding the chemistry of the library to meticulous assay execution and hit validation—researchers can significantly increase the probability of identifying high-quality, developable lead compounds.

References

Application Notes & Protocols: Strategic Derivatization of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is a key pharmacophore in several commercial drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine.[3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing potent and selective ligands for diverse biological targets. The broad therapeutic spectrum of this class of compounds encompasses antiviral, anticancer, antitubercular, and anti-inflammatory activities, making it a focal point for drug discovery and development programs.[1][3]

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate serves as a versatile starting material for such studies. It possesses two primary handles for chemical modification:

  • The C5-Chloro Substituent: This position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.

  • The C3-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

This guide provides a detailed technical overview and step-by-step protocols for the strategic derivatization of this key intermediate, enabling researchers to efficiently generate compound libraries for comprehensive SAR exploration.

Strategic Overview of Derivatization

The derivatization strategy is bifurcated to independently probe the SAR of the C5 and C3 positions. This approach allows for a systematic evaluation of how substitutions at each position influence biological activity. The overall workflow is depicted below.

G cluster_0 C5-Position Derivatization cluster_1 C3-Position Derivatization cluster_2 Convergent Synthesis Start Ethyl 5-chloroimidazo[1,2-a]pyridine- 3-carboxylate C5_Coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->C5_Coupling Hydrolysis Ester Hydrolysis (Saponification) Start->Hydrolysis C5_Library C5-Substituted Ester Library C5_Coupling->C5_Library Carboxylic_Acid 5-Chloroimidazo[1,2-a]pyridine- 3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (HATU) Carboxylic_Acid->Amide_Coupling C3_Library C3-Amide Library Amide_Coupling->C3_Library Convergent_Start C5-Substituted Ester Library Convergent_Hydrolysis Ester Hydrolysis Convergent_Start->Convergent_Hydrolysis Convergent_Acid C5-Substituted Carboxylic Acid Convergent_Hydrolysis->Convergent_Acid Convergent_Amide Amide Coupling Convergent_Acid->Convergent_Amide Convergent_Library C3, C5-Disubstituted Library Convergent_Amide->Convergent_Library

Caption: Overall workflow for SAR studies.

Derivatization at the C5-Position: Palladium-Catalyzed Cross-Coupling

The chlorine atom at the C5 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal transformations in modern medicinal chemistry.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters.[5] For the imidazo[1,2-a]pyridine scaffold, microwave-assisted conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields compared to conventional heating.

Rationale for Protocol Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki couplings of heteroaryl chlorides. It is a pre-catalyst that readily forms the active Pd(0) species.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions on the heterocyclic core.

  • Solvent System: A mixture of dioxane and water is commonly employed. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

  • Microwave Irradiation: This technique accelerates the reaction rate by efficiently heating the polar solvent mixture, significantly reducing reaction times from hours to minutes.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

G cluster_workflow Suzuki-Miyaura Workflow prep 1. Prepare Reaction Mixture (Substrate, Boronic Acid, Base, Catalyst in Solvent) seal 2. Seal Microwave Vial prep->seal irradiate 3. Microwave Irradiation (e.g., 120-150°C, 15-30 min) seal->irradiate cool 4. Cool to Room Temperature irradiate->cool workup 5. Aqueous Work-up (Dilute, Extract with Organic Solvent) cool->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 - 0.1 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave vial and microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.1 eq.).

  • Add the dioxane/water solvent mixture to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.

  • After the reaction is complete (monitor by TLC or LC-MS), allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Effective for heteroaryl chlorides; readily available.
Base K₂CO₃Sufficiently basic for transmetalation; minimizes side reactions.
Solvent Dioxane/WaterSolubilizes both organic and inorganic reagents.
Temperature 120-150 °CAccelerates slow oxidative addition of the chloride.
Time 15-30 minMicrowave irradiation drastically shortens reaction time.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is essential for introducing key pharmacophoric elements, such as substituted anilines or aliphatic amines.

Rationale for Protocol Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand is crucial. Xantphos is a bidentate ligand known for its effectiveness in coupling aryl chlorides, providing a good balance of stability and reactivity to the catalytic complex.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice that effectively deprotonates the amine nucleophile to facilitate its coordination to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and to maintain the stability of the catalytic species.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 - 0.05 equivalents)

  • Xantphos (0.04 - 0.1 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).

  • Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Heat the reaction mixture at 80-110 °C for 4-16 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosProven system for challenging aryl chloride aminations.
Base NaOtBuStrong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent to ensure stability of reagents.
Temperature 80-110 °CProvides thermal energy for the catalytic cycle.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Derivatization at the C3-Position: Amide Library Synthesis

The ethyl ester at the C3 position provides a gateway to a vast chemical space through the formation of amide bonds. This two-step process involves the hydrolysis of the ester to a carboxylic acid, followed by coupling with a diverse panel of amines.

Saponification (Ester Hydrolysis)

The first step is the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is an effective reagent for this transformation, as demonstrated on similar imidazo[1,2-a]pyridine scaffolds.[9]

Protocol 3: Ester Hydrolysis to Carboxylic Acid

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equivalents)

  • Ethanol (or a THF/Water mixture)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 eq.) in ethanol or a THF/water mixture.

  • Add an aqueous solution of LiOH·H₂O (2.5 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl.

  • The carboxylic acid product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid.

Amide Coupling

The resulting carboxylic acid can be coupled with a wide variety of amines using a suitable coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization and often provides high yields under mild conditions.[3]

Rationale for Protocol Choices:

  • Coupling Reagent: HATU is a uronium-based coupling agent that rapidly activates carboxylic acids to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.[7]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Solvent: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solubilizing the carboxylic acid, amine, and coupling reagents.

Protocol 4: HATU-Mediated Amide Coupling

G cluster_workflow HATU Amide Coupling Workflow activate 1. Pre-activation (Carboxylic Acid, HATU, DIPEA in DMF) add_amine 2. Add Amine activate->add_amine react 3. Stir at Room Temperature (1-4 hours) add_amine->react workup 4. Aqueous Work-up (Dilute, Extract, Wash) react->workup purify 5. Purify (Column Chromatography) workup->purify

Caption: Experimental workflow for HATU-mediated amide coupling.

Materials:

  • 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

  • Desired primary or secondary amine (1.2 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final amide.

Conclusion

The protocols outlined in this guide provide a robust and versatile platform for the derivatization of this compound. By systematically applying palladium-catalyzed cross-coupling reactions at the C5 position and amide coupling at the C3 position, researchers can efficiently generate diverse libraries of compounds. This strategic approach is indispensable for conducting thorough SAR studies, ultimately leading to the identification of novel and optimized drug candidates based on the privileged imidazo[1,2-a]pyridine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific target molecule, this compound, is a valuable building block. The procedure, generally a variation of the Tschitschibabin reaction[2], involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While robust, the reaction is sensitive to several parameters that can impact yield and purity.

General Synthetic Scheme

The most common and direct route to this compound involves a two-step, one-pot reaction between 6-chloro-2-aminopyridine and an ethyl pyruvate derivative, typically ethyl bromopyruvate.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 6-Chloro-2-aminopyridine Int Pyridinium Salt Intermediate R1->Int Step 1: Alkylation R2 Ethyl bromopyruvate R2->Int P This compound Int->P Step 2: Cyclization & Dehydration (Heat, Base) Troubleshooting_Low_Yield Start Low / No Yield Check_Alkylation Check Step 1: Alkylation Start->Check_Alkylation Is intermediate salt formed? Check_Cyclization Check Step 2: Cyclization Start->Check_Cyclization Is intermediate consumed? Reagent_Purity Verify Reagent Purity (esp. Ethyl Bromopyruvate) Check_Alkylation->Reagent_Purity Solvent_Condition Use Anhydrous Solvent Check_Alkylation->Solvent_Condition Base_Strength Check Base (Type & Amount) Check_Cyclization->Base_Strength Temp_Time Ensure Full Reflux & Sufficient Time Check_Cyclization->Temp_Time Success Improved Yield Reagent_Purity->Success Solvent_Condition->Success Base_Strength->Success Temp_Time->Success

References

Troubleshooting low purity of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate with high purity. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] The biological activity of its derivatives is often highly dependent on stereochemistry and the absence of impurities. Therefore, achieving high purity (>98%) is critical for reliable downstream applications and accurate biological evaluation. This guide addresses common issues related to low purity during its synthesis and provides structured troubleshooting advice.

Troubleshooting Guide: Common Purity Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Q1: My post-reaction crude product shows multiple spots on TLC and a complex ¹H NMR spectrum. What are the likely impurities?

Plausible Causes:

The presence of multiple species in your crude product typically points to an incomplete reaction or the formation of side products. The synthesis of the imidazo[1,2-a]pyridine core, commonly achieved by condensing a 2-aminopyridine with an α-halocarbonyl compound, is susceptible to several competing pathways.[2]

  • Unreacted Starting Materials: The most common impurities are residual 6-chloro-2-aminopyridine and the ethyl 2-halo-3-oxopropanoate reagent (e.g., ethyl bromopyruvate).

  • Intermediate Salt: The initial reaction between the 2-aminopyridine and the α-halocarbonyl forms a pyridinium salt intermediate. Incomplete cyclization, often due to insufficient heating or incorrect pH, can leave this salt in your crude mixture.[2]

  • Regioisomers: While the N-1 of the 2-aminopyridine is the primary site of alkylation, competitive reaction at the exocyclic amino group can lead to undesired isomers, although this is generally less favored.

  • Polymerization/Degradation: Imidazopyridines and their precursors can be sensitive to excessive heat or strongly acidic/basic conditions, leading to the formation of dark, insoluble, tar-like substances.

Recommended Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. A well-run reaction should show the clean conversion of starting materials (e.g., spots A and B) into a single product spot (C). Run co-spots of your starting materials alongside the reaction mixture to confirm their consumption.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the cyclization step is heated sufficiently (often to reflux in a solvent like ethanol or DMF) to drive the reaction to completion.[3][4]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more volatile or less expensive reagent to ensure the complete conversion of the limiting reagent.

    • Base: For syntheses involving an α-haloketone, a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often used to neutralize the HBr or HCl generated during the cyclization, preventing the formation of stable salts and promoting the desired reaction.[5]

  • Characterization: Before extensive purification, attempt to identify the major impurities by comparing the crude ¹H NMR to the spectra of your starting materials. This will inform your purification strategy.

cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Potential Impurities A 6-chloro-2-aminopyridine Intermediate Pyridinium Salt Intermediate A->Intermediate Step 1: Alkylation Impurity1 Unreacted Starting Materials A->Impurity1 B Ethyl Bromopyruvate B->Intermediate Step 1: Alkylation B->Impurity1 Product Ethyl 5-chloroimidazo [1,2-a]pyridine-3-carboxylate Intermediate->Product Step 2: Cyclization (Heat/Base) Impurity2 Uncyclized Intermediate Intermediate->Impurity2 Incomplete Reaction Impurity3 Degradation Products (Tar) Product->Impurity3 Excessive Heat

Caption: General reaction pathway and common impurity sources.
Q2: My purification by silica gel chromatography yields a product with significant tailing and poor separation. How can I improve this?

Plausible Causes:

This is a classic issue when purifying nitrogen-containing heterocycles on silica gel. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms (specifically N-1) that can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to:

  • Tailing: The product elutes slowly and as a broad, streaking band rather than a tight spot, making separation from closely eluting impurities difficult.

  • Low Recovery: A portion of your product may bind irreversibly to the silica gel, reducing your overall yield.

Recommended Solutions:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica gel, preventing the strong interaction with your product.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate). This is highly effective for most basic compounds.[6]

    • Pyridine: Can also be used, but its higher boiling point makes it more difficult to remove under vacuum.

  • Switch the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds with reduced tailing.[6]

    • Reverse-Phase Silica (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be a powerful alternative.

  • Optimize Sample Loading:

    • Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This technique often results in sharper bands and significantly improved resolution.[6]

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged scaffold. Imidazo[1,2-a]pyridines are core structures in numerous clinically significant drugs, including Zolpidem and Alpidem, making their efficient synthesis a critical task in pharmaceutical research.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for rational optimization of your reaction conditions.

Core Principles & Key Parameters

The synthesis of imidazo[1,2-a]pyridines is most classically achieved through the condensation of a 2-aminopyridine with an α-haloketone, but numerous modern variations exist, including multi-component reactions and transition-metal-catalyzed methods.[3][4] Regardless of the specific pathway, the fundamental mechanism generally involves two key steps: (1) an initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and an electrophilic carbon, followed by (2) an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.[5]

Understanding and controlling the parameters that govern these steps is paramount for success.

Diagram: General Reaction Mechanism (Tschitschibabin Condensation)

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Aminopyridine I1 Intermediate (N-Alkylated Pyridinium Salt) R1->I1 1. Nucleophilic Attack (SN2) R2 α-Haloketone R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 2. Intramolecular Cyclization P1 Imidazo[1,2-a]pyridine I2->P1 3. Dehydration (-H2O)

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I fix it?

Answer: Low yield is the most frequent challenge and can stem from several factors. A systematic approach is the best way to diagnose the issue.

1. Purity and Reactivity of Starting Materials
  • The Cause: The nucleophilicity of the 2-aminopyridine is critical. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyridine ring significantly decrease its reactivity, often leading to reaction failure under standard conditions.[6] Similarly, α-haloketones can degrade upon storage, releasing acidic and reactive byproducts.

  • The Solution:

    • Verify Purity: Always check the purity of your starting materials via NMR or LC-MS before starting. Recrystallize or chromatograph if necessary.

    • Handle Lachrymators Carefully: α-haloketones are often lachrymatory and moisture-sensitive. Use fresh or properly stored reagents. In-situ generation of the α-haloketone from the corresponding ketone using reagents like NBS can sometimes be a superior strategy.[5]

    • For Deactivated Aminopyridines: If your 2-aminopyridine is electron-deficient, you will likely need more forcing conditions. Increase the reaction temperature, consider a high-boiling point solvent like DMF or DMA, and a strong Lewis acid catalyst (e.g., Sc(OTf)₃) may be required to facilitate the reaction.[6]

2. Suboptimal Reaction Conditions (Solvent & Temperature)
  • The Cause: The choice of solvent and temperature is a delicate balance. The solvent must fully dissolve the starting materials, while the temperature needs to be high enough to overcome the activation energy without causing decomposition.

  • The Solution:

    • Solvent Screening: If yield is low in a common solvent like ethanol or acetone, consider screening others. DMF is an excellent choice as it is polar, aprotic, and has a high boiling point, often facilitating the cyclization step.[7] For green chemistry approaches, reactions in water or PEG have also been reported.[5][8]

    • Temperature Optimization: If you suspect decomposition (indicated by a dark, tarry reaction mixture), try lowering the temperature. Conversely, if the reaction is clean but incomplete, a higher temperature is warranted. Microwave-assisted synthesis can be highly effective, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes and improving yields.[9]

Optimization of Reaction Parameters
ParameterLow Yield IndicatorRecommended ActionRationale
Temperature Reaction stalls; starting material remains.Increase temperature in 10-20°C increments or switch to microwave irradiation.Overcomes the activation energy barrier for cyclization.
Temperature Reaction mixture darkens significantly (tar formation).Decrease temperature; add reagents slowly.Minimizes decomposition and polymerization side reactions.
Solvent Starting materials are not fully dissolved.Switch to a more polar solvent (e.g., from Toluene to DMF).Ensures reagents are in solution to react effectively.
Base Reaction is acidic (check with pH paper); low yield.Add a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃).Neutralizes the H-X byproduct, which can inhibit the reaction.
Catalyst Reaction with deactivated substrates is slow or fails.Introduce a catalyst (e.g., I₂, Cu(I), Sc(OTf)₃).[6][7][10]Activates the substrates and facilitates key bond-forming steps.
Problem: Significant Side Product Formation & Difficult Purification

Question: My reaction produces the desired product, but it's contaminated with multiple side products, making purification a nightmare. What's going wrong?

Answer: Side product formation often points to issues with reaction control, stoichiometry, or the inherent reactivity of your substrates.

  • The Cause: A common side reaction is the self-condensation or polymerization of the α-haloketone, especially under basic conditions or at high temperatures. Another possibility, particularly in multi-component reactions, is the formation of alternative products if the reaction sequence is not well-controlled.[1]

  • The Solution:

    • Control Reagent Addition: Instead of mixing all reagents at once, try adding the α-haloketone slowly to a heated solution of the 2-aminopyridine. This maintains a low concentration of the ketone, minimizing its self-reaction.

    • Optimize the Base: While a base can be beneficial for neutralizing acid, a strong or nucleophilic base can promote side reactions. Use a mild, inorganic base like sodium bicarbonate.

    • Purification Strategy: If your crude product is an intractable oil or tar, trituration can be very effective. Add a solvent in which your product is poorly soluble but the impurities are (e.g., diethyl ether, hexanes). Stir or sonicate the mixture to crash out your product as a solid, which can then be collected by filtration. For highly polar products that streak on silica gel, consider switching to an alumina column or using reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable "go-to" method for a first attempt at synthesizing a simple, substituted imidazo[1,2-a]pyridine? A1: The classic Tschitschibabin reaction, which involves refluxing a 2-aminopyridine with an equimolar amount of an α-haloketone in a solvent like ethanol or acetone, remains one of the most robust and straightforward methods.[11] It often proceeds without a catalyst and provides good yields for electron-rich or neutral aminopyridines.

Q2: I need to synthesize a library of analogs. Should I use conventional heating or microwave synthesis? A2: For library synthesis, microwave-assisted protocols are highly advantageous. The reaction times are drastically reduced (often from 12-24 hours to 5-30 minutes), which allows for rapid iteration.[9] Furthermore, the sealed-vessel environment enables the use of low-boiling point solvents at temperatures well above their standard boiling points, often leading to cleaner reactions and higher yields.

Q3: Are there any catalyst-free or "green" synthesis options available? A3: Yes, the field is increasingly moving towards more sustainable methods. Many classic condensations can be run without a catalyst.[11] For greener approaches, consider reactions that use water as a solvent, employ air as the oxidant in copper-catalyzed systems, or utilize molecular iodine as an inexpensive and environmentally benign catalyst.[7][8][10]

Q4: How do I approach the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative? A4: The synthesis of 3-amino derivatives typically requires a multi-component approach, often a variation of the Groebke–Blackburn–Bienaymé (GBB) reaction.[1][12] This involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like Sc(OTf)₃ or an inorganic salt.[9][11]

Diagram: Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Check_SM Step 1: Verify Starting Material Purity & Identity Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Yes SM_Bad Impure/Degraded Check_SM->SM_Bad No Check_Cond Step 2: Assess Reaction Conditions SM_OK->Check_Cond Action_Purify Action: Purify or Replace Reagents SM_Bad->Action_Purify Action_Purify->Start Re-run Reaction Cond_Stall Reaction Stalled/ Incomplete? Check_Cond->Cond_Stall Stalled Cond_Decomp Decomposition/ Tar Formation? Check_Cond->Cond_Decomp Decomposition Check_Substrate Step 3: Evaluate Substrate Electronics Check_Cond->Check_Substrate Conditions Seem OK Action_Temp Action: Increase Temp or Switch to Microwave Cond_Stall->Action_Temp Action_Cool Action: Decrease Temp, Slow Reagent Addition Cond_Decomp->Action_Cool Success Yield Improved Action_Temp->Success Action_Cool->Success Substrate_Deactivated Is 2-Aminopyridine Electron-Deficient? Check_Substrate->Substrate_Deactivated Action_Catalyst Action: Add Catalyst (e.g., I2, CuBr) Use Harsher Conditions (e.g., DMF, 140°C) Substrate_Deactivated->Action_Catalyst Yes Action_Catalyst->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol describes a standard, robust procedure for the synthesis of a model imidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (approx. 0.2 M concentration)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine and sodium bicarbonate.

  • Dissolution: Add ethanol to the flask and stir the suspension.

  • Reagent Addition: Add 2-bromoacetophenone to the mixture. Safety Note: 2-Bromoacetophenone is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 2-phenylimidazo[1,2-a]pyridine.

References

Technical Support Center: Troubleshooting Solubility Issues of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

CORE DIRECTIVE

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting solubility issues encountered with Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate in biological assays. The core philosophy of this guide is to move beyond simple procedural fixes and to foster a deeper understanding of the physicochemical principles that govern compound solubility. By understanding the 'why' behind a particular experimental choice, you will be better equipped to not only solve the immediate problem but also to proactively design more robust assays in the future. We will explore the critical interplay between the compound's intrinsic properties, the choice of solvent, and the specific conditions of your biological assay system.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but I'm seeing precipitation when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound "crashing out" of solution, and it's a very common issue with compounds that have low aqueous solubility.[1] While this compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can decrease dramatically when introduced into an aqueous environment.[1] This is due to the significant difference in polarity between DMSO and your buffer. Essentially, the DMSO concentration is diluted to a point where it can no longer keep the compound in solution. This is an issue of kinetic solubility, where the compound doesn't have sufficient time to establish a stable, dissolved state in the new aqueous environment.[1]

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: This is a critical question, as excessive DMSO can be toxic to cells and interfere with your assay results.[2][3] While there is no single answer that fits all cell lines and assays, a general rule of thumb is to keep the final DMSO concentration at or below 0.5%, and ideally no higher than 1%.[1][3] It's important to note that even at concentrations below 1%, DMSO can still have subtle effects on cell physiology.[2][4] Therefore, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.[2]

DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
< 0.1% Generally considered safe with minimal effects.[2]Ideal for sensitive assays.
0.1% - 0.5% Well-tolerated by most robust cell lines for standard incubation times.[3]A common working range.
0.5% - 1.0% May begin to show some cytotoxic or off-target effects in sensitive cell lines or with longer exposure.[2]Use with caution and validate thoroughly.
> 1.0% Increased risk of significant cytotoxicity, membrane permeabilization, and assay interference.[2][4]Generally not recommended.
Q3: I'm still seeing precipitation even at a low final DMSO concentration. What are my other options?

A: If reducing the DMSO concentration isn't sufficient, you can explore several other formulation strategies to improve the solubility of this compound:

  • Co-solvents: The use of a co-solvent, a water-miscible organic solvent, can help to increase the solubility of hydrophobic compounds.[5] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] It is important to test the tolerance of your assay system to any new co-solvent.

  • pH Modification: For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility.[6][7] You will need to determine the pKa of this compound to predict how pH changes will affect its charge and, consequently, its solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in biological assays, but their compatibility must be verified.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7][9]

Q4: Could the way I'm preparing my dilutions be contributing to the problem?

A: Absolutely. The dilution method can significantly impact whether a compound stays in solution. A common mistake is to perform a large, single-step dilution of the DMSO stock directly into the aqueous buffer. This rapid change in solvent environment can shock the compound out of solution.

Recommended "Serial Dilution in DMSO" Workflow:

G cluster_0 Preparation of Stock and Intermediate Plates cluster_1 Assay Plate Preparation stock 10 mM Stock in 100% DMSO intermediate_dmso Serial Dilutions in 100% DMSO (e.g., 2x or 3x dilutions) stock->intermediate_dmso Prepare intermediate plate final_assay Final Assay Plate (e.g., 1:100 or 1:200 dilution) intermediate_dmso->final_assay Transfer small volume (e.g., 1-2 µL) assay_buffer Assay Plate with Buffer/Cells mix Mix Well final_assay->mix Immediate & Thorough Mixing G cluster_0 Solubility Assessment cluster_1 Protocol Optimization cluster_2 Formulation Adjustment start Inconsistent Results Observed nephelometry Perform Kinetic Solubility Assay (e.g., Nephelometry) start->nephelometry visual_inspection Visual Inspection Under Magnification start->visual_inspection dilution_protocol Optimize Dilution Protocol (Serial Dilution in DMSO) nephelometry->dilution_protocol Precipitation Confirmed visual_inspection->dilution_protocol Precipitation Confirmed sonication Consider In-well Sonication dilution_protocol->sonication incubation_time Reduce Incubation Time sonication->incubation_time co_solvent Test Co-solvents incubation_time->co_solvent Issue Persists end Consistent Results Achieved incubation_time->end Issue Resolved surfactant Add Surfactant co_solvent->surfactant surfactant->end Issue Resolved

References

Technical Support Center: Stability of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed to provide in-depth technical assistance and address potential stability issues when using Dimethyl Sulfoxide (DMSO) as a solvent for this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[1][2][3][4][5][6] However, the stability of specific derivatives in common laboratory solvents like DMSO is a critical parameter that can significantly impact experimental outcomes. This guide will delve into the potential stability challenges for this compound in DMSO and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO?

While many imidazo[1,2-a]pyridine derivatives are stable in DMSO for short-term use, there are potential long-term stability concerns based on the known reactivity of both the imidazo[1,2-a]pyridine core and the ethyl ester functional group in the presence of DMSO.[7][8][9][10][11]

Potential Instability Pathways:

  • Reaction with DMSO : DMSO is not always an inert solvent. For imidazo[1,2-a]pyridines, DMSO can act as a reactant under certain conditions, leading to modifications of the heterocyclic core, such as methylthiolation.[7][8][10] While these reactions often require catalysts or specific conditions, the potential for slow degradation over time, especially if the solution is exposed to light or elevated temperatures, cannot be dismissed.

  • Ester Hydrolysis : The ethyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid and ethanol. DMSO can accelerate ester hydrolysis, particularly in the presence of trace amounts of water or basic/acidic impurities.[12][13][14][15][16] Given that DMSO is hygroscopic, it can absorb moisture from the atmosphere, increasing the risk of hydrolysis over time.

Q2: What are the visible signs of degradation of my compound in a DMSO stock solution?

Visual inspection can sometimes provide initial clues of compound degradation, although the absence of visible changes does not guarantee stability. Potential signs include:

  • Color Change : A change in the color of the DMSO stock solution over time can indicate the formation of new chromophoric species resulting from degradation.

  • Precipitation : The formation of a precipitate may suggest that the original compound is degrading into a less soluble product, such as the carboxylic acid derivative from ester hydrolysis.

It is crucial to note that significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q3: How should I prepare and store my DMSO stock solutions of this compound?

Proper preparation and storage are critical to minimize the risk of degradation.

Preparation Guidelines:

  • Use High-Purity, Anhydrous DMSO : To minimize the risk of hydrolysis, it is imperative to use a fresh, unopened bottle of high-purity, anhydrous DMSO.

  • Prepare Fresh Solutions : Whenever possible, prepare fresh solutions for your experiments.[17] If long-term storage is necessary, it should be under optimized conditions.

Storage Recommendations:

  • Short-Term Storage (1-2 weeks) : Store at 2-8°C in a tightly sealed vial, protected from light.

  • Long-Term Storage : For storage longer than two weeks, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[17] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Inert Atmosphere : For maximum stability, consider blanketing the headspace of the vial with an inert gas like argon or nitrogen before sealing.[17]

Storage ConditionRecommended DurationKey Considerations
Room Temperature Not RecommendedIncreased risk of hydrolysis and reaction with DMSO.
2-8°C (Refrigerator) Up to 2 weeksTightly seal to prevent moisture absorption. Protect from light.
-20°C (Freezer) MonthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
-80°C (Ultra-Low Freezer) Long-termOptimal for preserving compound integrity. Follow same precautions as -20°C.

Troubleshooting Guide

Problem: Inconsistent results in biological assays using the same DMSO stock solution over time.

Potential Cause : This is a classic sign of compound degradation in the stock solution. The concentration of the active compound is likely decreasing over time, leading to diminished biological effects.

Troubleshooting Steps :

  • Analytical Confirmation : The first step is to analytically confirm the integrity of your stock solution. Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the compound in your aged stock solution. Compare the chromatogram to that of a freshly prepared solution.

  • Identify Degradation Products : If degradation is confirmed, try to identify the degradation products. The appearance of a new peak with a different retention time could indicate a degradation product. For instance, the carboxylic acid resulting from ester hydrolysis will have a different polarity and thus a different retention time. Mass spectrometry can help in identifying the mass of the new species.

  • Implement Proper Storage : If you have not been following the recommended storage guidelines, revise your procedures immediately.

  • Perform a Time-Course Stability Study : To understand the stability of your compound under your specific laboratory conditions, conduct a time-course study. Prepare a fresh stock solution and analyze it by HPLC/LC-MS at regular intervals (e.g., day 0, day 3, day 7, day 14) while storing it under your typical conditions.

Problem: A new, more polar peak appears in the HPLC analysis of an older DMSO stock solution.

Potential Cause : This is highly indicative of ester hydrolysis. The resulting carboxylic acid is more polar than the parent ethyl ester and will therefore typically have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing the Stability of this compound in DMSO

This protocol provides a general method for monitoring the purity of your compound over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Preparation of Standard Solution (Time 0):

    • Accurately weigh a small amount of the compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Dilute a small aliquot of this stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10-50 µM).

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: Monitor at a wavelength where the compound has maximum absorbance (determine this by a UV scan if unknown).

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. An example gradient is:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Record the chromatogram for the Time 0 sample. Note the retention time and the peak area of the main compound peak.

    • Store the remaining DMSO stock solution under your desired conditions (e.g., 4°C or -20°C).

    • At subsequent time points (e.g., 1 week, 2 weeks, 1 month), take an aliquot of the stored stock solution, prepare a sample for HPLC analysis in the same manner, and run the HPLC analysis using the same method.

    • Compare the peak area of the main compound and look for the appearance of new peaks. A decrease in the relative area of the main peak indicates degradation.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision prep_stock Prepare Concentrated Stock in Anhydrous DMSO prep_t0 Prepare T0 Analytical Sample prep_stock->prep_t0 analyze_t0 Analyze T0 Sample by HPLC/LC-MS prep_t0->analyze_t0 store Store Stock Solution at Desired Temperature analyze_t0->store compare Compare Chromatograms (T0 vs. TX) analyze_t0->compare analyze_tx Analyze Stored Sample at Time X store->analyze_tx analyze_tx->compare stable Compound is Stable compare->stable No significant change unstable Compound is Unstable compare->unstable Peak area decrease or new peaks appear

Caption: Experimental workflow for assessing compound stability in DMSO.

References

Preventing degradation of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing this compound. Its purpose is to provide expert advice, troubleshooting protocols, and clear scientific explanations to prevent the chemical degradation of this compound during storage, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, providing likely causes and actionable solutions in a direct question-and-answer format.

Q1: My latest experimental results are inconsistent. I suspect my stock of this compound has degraded. What are the most common causes and how can I verify this?

A1: Inconsistent results are a primary indicator of reagent degradation. For this specific molecule, two degradation pathways are most probable: hydrolysis and photodecomposition.

  • Primary Cause: Hydrolysis. The most significant vulnerability of your compound is the ethyl ester functional group. In the presence of moisture, this group can hydrolyze, cleaving the ester bond to form 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid and ethanol.[1][2] This reaction can be catalyzed by trace amounts of acid or base, which may be present on glassware or in the ambient environment.[3][4] The introduction of this new acidic species can significantly alter reaction kinetics and outcomes.

  • Secondary Cause: Photodegradation. The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system. Such aromatic systems can be susceptible to degradation upon exposure to ultraviolet (UV) light, often found in ambient laboratory lighting.[5][6] This process can lead to the formation of various undefined photoproducts, compromising the purity of the material.[7][8]

Verification Protocol: To confirm degradation, we recommend using analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. A degraded sample will show a new peak for the hydrolyzed carboxylic acid, which will have a different retention time and a mass corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a proton (+H).

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Compare a fresh spectrum to a reference. The characteristic quartet and triplet signals of the ethyl group will diminish in a hydrolyzed sample, while the signals for the aromatic protons may shift or broaden. The appearance of new, unexpected signals is also a clear sign of degradation.

  • TLC (Thin-Layer Chromatography): A quick, qualitative check. A degraded sample will often show multiple spots (the parent compound, the hydrolyzed acid, and potentially other byproducts) compared to a single spot for a pure sample.

Q2: I've observed that my white, crystalline powder has become slightly yellowed and clumpy. What does this indicate?

A2: Physical changes are a strong visual cue of chemical degradation.

  • Clumping/Caking: This is almost always a sign of moisture absorption (hygroscopicity). The solid has likely been exposed to ambient humidity, which not only changes its physical state but also creates the ideal conditions for the hydrolysis of the ethyl ester, as discussed in Q1.[1]

  • Color Change (Yellowing): This is often associated with photodegradation or slow oxidation.[9] Exposure to light or small amounts of atmospheric oxygen over time can lead to the formation of minor, often colored, impurities. While potentially small in quantity, their presence indicates that the storage conditions are not optimal and more significant degradation may have occurred.

If you observe these changes, it is critical to re-analyze the compound's purity using the methods described in A1 before proceeding with any experiments.

Q3: What are the definitive, gold-standard storage conditions to ensure the long-term stability of this compound?

A3: To maximize shelf-life and maintain purity, you must control three key environmental factors: Atmosphere, Temperature, and Light.

ParameterRecommended ConditionRationale & Scientific Basis
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and, critically, moisture.[10][11] This directly inhibits oxidative degradation and prevents the hydrolysis of the ester group.[2][12] Argon is slightly preferred due to its higher density, which can provide a better protective "blanket" over the compound.[12]
Temperature 2–8°CRefrigeration slows down the rate of all potential chemical reactions, including hydrolysis and slow decomposition.[13] Storing at this temperature significantly extends the compound's shelf-life compared to room temperature.
Light Protected from Light (Amber Vial/In Dark)The N-heterocyclic core is sensitive to UV radiation.[5][6] Storing in an amber glass vial or in a light-proof container prevents photolytic degradation pathways from being initiated.[9]
Container Tightly Sealed Glass VialA secure seal is essential to maintain the inert atmosphere and prevent moisture ingress.[14][15] Glass is a non-reactive storage material suitable for most organic compounds.

Visualizing Degradation & Troubleshooting

To better understand the chemical risks and the decision-making process, the following diagrams have been developed.

A This compound (Stable Compound) B Hydrolysis A->B H₂O / Moisture C Photodegradation A->C UV Light D 5-chloroimidazo[1,2-a]pyridine-3-carboxylic Acid + Ethanol B->D E Undefined Photoproducts (Colored Impurities) C->E

Caption: Primary degradation pathways for the target compound.

start Suspected Compound Degradation check1 Observe Physical Changes? (Color, Clumping) start->check1 check2 Confirm with Analytics? (LC-MS, NMR) check1->check2 Yes end_ok Compound is Stable. Review Experimental Procedure. check1->end_ok No action1 Review Storage Protocol: - Check seal integrity - Verify inert atmosphere - Confirm temperature & light protection check2->action1 Degradation Confirmed check2->end_ok No Degradation Detected action2 Quarantine Lot. Procure New Stock. action1->action2

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: Aliquoting for Long-Term Storage

To prevent contamination and repeated exposure of the main stock, it is best practice to aliquot the compound upon receipt.

Materials:

  • This compound

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with a needle adapter

  • Analytical balance (preferably inside a glovebox or a dry environment)

  • Spatula

Procedure:

  • Prepare Environment: If available, perform all steps inside a glovebox with a controlled inert atmosphere.[9] If not, work quickly in a well-ventilated fume hood with low humidity.

  • Tare Vials: Tare each empty, labeled amber vial on the analytical balance.

  • Purge Main Bottle: Before opening the main stock bottle, gently flush the headspace with inert gas for 15-20 seconds to displace any air that may have entered.

  • Dispense Aliquots: Quickly weigh the desired amount of the compound into each tared vial. Avoid creating dust.

  • Purge Aliquot Vials: Before sealing, flush the headspace of each newly filled vial with inert gas for 10-15 seconds.

  • Seal Tightly: Immediately and tightly seal each vial with its screw cap.

  • Parafilm (Optional but Recommended): Wrap the cap-vial interface with Parafilm for an extra barrier against moisture.

  • Store: Place the sealed aliquot vials in a labeled secondary container and store at 2–8°C in the dark.

Frequently Asked Questions (FAQs)

  • Q: Why is an inert atmosphere so critical? My compound is a solid.

    • A: Even as a solid, the compound has a large surface area exposed to the atmosphere within the vial. An inert atmosphere is crucial because it displaces both oxygen and water vapor.[10][11] This dual protection prevents slow oxidation and, more importantly, provides an anhydrous environment that stops the primary degradation pathway of ester hydrolysis.[12]

  • Q: Can I store it at -20°C instead of 2-8°C?

    • A: While -20°C is generally acceptable and will further slow degradation, it can introduce a practical risk. When you remove a vial from a -20°C freezer, it is a very cold surface. This will cause atmospheric moisture to condense and freeze on the outside of the vial. As it warms, this ice will melt, and there is a higher risk of water ingress past the cap threads when you open it. If you do store at -20°C, it is imperative to let the vial warm up to room temperature completely in a desiccator before opening.

  • Q: What if I don't have an inert gas source?

    • A: If an inert gas is absolutely unavailable, your next best option is to use a vacuum desiccator. After aliquoting, place the unsealed vials in a desiccator, apply vacuum to remove as much air and moisture as possible, and then backfill the desiccator with dry air or, ideally, vent it very slowly. Seal the vials immediately upon removal. The compound's stability will be compromised compared to inert gas storage, so you should plan for a shorter shelf-life and more frequent purity analysis.

  • Q: How long is the compound stable under the recommended conditions?

    • A: While specific stability data is manufacturer-dependent, when stored correctly under an inert atmosphere at 2-8°C and protected from light, imidazopyridine derivatives are generally stable for years.[16] However, for cGMP or other highly sensitive applications, it is standard practice to re-qualify the material's purity after 12-24 months.

References

Technical Support Center: Navigating Cell Permeability Challenges with Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for researchers, scientists, and drug development professionals working with the promising, yet often challenging, imidazo[1,2-a]pyridine scaffold. This guide is designed to provide practical, in-depth solutions to one of the most common hurdles in the development of this compound class: poor cell permeability. Drawing from established principles and field-proven case studies, this resource offers troubleshooting guides and frequently asked questions to help you diagnose issues and strategically optimize your compounds for improved cellular entry and retention.

Frequently Asked Questions (FAQs)

Q1: Why do my imidazo[1,2-a]pyridine compounds frequently exhibit poor cell permeability?

The imidazo[1,2-a]pyridine core, while being a privileged scaffold in medicinal chemistry, possesses inherent physicochemical properties that can hinder passive diffusion across the lipid bilayer of cell membranes.[1][2] Key contributing factors include:

  • Polarity and Hydrogen Bonding: The fused heterocyclic system contains nitrogen atoms that are potential hydrogen bond acceptors. Depending on the substitutions, hydrogen bond donors may also be present. A high number of hydrogen bond donors/acceptors increases the energy required to shed the compound's "solvation shell" and enter the lipophilic membrane interior. A high Topological Polar Surface Area (TPSA), a common metric for this, is often correlated with lower permeability.[3]

  • Rigidity: The planar, rigid nature of the bicyclic core can be disadvantageous for membrane passage compared to more flexible molecules that can more readily adopt conformations suitable for traversing the lipid bilayer.

  • pKa and Charge: Many bioactive imidazo[1,2-a]pyridines incorporate basic amine functionalities. At physiological pH (around 7.4), these amines can be protonated, leading to a positively charged species. Charged molecules have great difficulty crossing the nonpolar cell membrane, significantly reducing passive permeability.

Q2: What are the essential first-pass assays to assess the permeability of my compounds?

To efficiently screen your compounds and understand their permeability profile, a tiered approach using two standard in vitro assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It measures a compound's ability to cross from a donor well, through an artificial lipid membrane, to an acceptor well.[4][5] Because it isolates passive transport, it is an excellent first screen to determine if a compound has fundamental issues with crossing a lipid barrier.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma. These cells form tight junctions and express transporters, thus mimicking the human intestinal epithelium.[6][7][8] This assay provides a more comprehensive picture, accounting for not only passive diffusion but also active transport mechanisms, such as active uptake or, more commonly, active efflux.

Comparing the results from these two assays is a powerful diagnostic tool, as explained in the troubleshooting section below.

Q3: What is active efflux, and how does it affect my imidazo[1,2-a]pyridine compounds?

Active efflux is a major mechanism of cellular resistance where membrane transporter proteins, such as P-glycoprotein (P-gp/MDR1), actively pump substrates out of the cell.[9][10] This is a critical issue for drug development. A compound might have excellent passive permeability and easily enter the cell, but if it is a substrate for an efflux pump, it will be immediately expelled, preventing it from reaching its intracellular target at a therapeutic concentration. Several studies have identified imidazo[1,2-a]pyridine derivatives as P-gp substrates, making this a key challenge to overcome for this class.[11]

Troubleshooting Guide: From Assay Results to Actionable Solutions

This section is designed as a logical workflow to help you interpret your experimental data and decide on the next steps for compound optimization.

DIAGRAM: Permeability Troubleshooting Workflow

G cluster_start cluster_pampa PAMPA Assay (Passive Diffusion) cluster_caco2 Caco-2 Assay (Passive + Active Transport) cluster_solutions1 Strategy A: Improve Passive Diffusion cluster_solutions2 Strategy B: Overcome Active Efflux cluster_end start Start: Initial Permeability Data pampa_res Low PAMPA Permeability? (Pe < 1.0 x 10⁻⁶ cm/s) start->pampa_res caco2_res High PAMPA, Low A->B Caco-2 Permeability? pampa_res->caco2_res No (Good) sol1a Decrease TPSA / H-Bond Donors (e.g., Mask -OH, -NH₂ groups) pampa_res->sol1a Yes sol2a Confirm P-gp Substrate Status (Run Caco-2 with Inhibitor) caco2_res->sol2a Yes end_good Good Permeability Profile caco2_res->end_good No (Good) sol1b Optimize Lipophilicity (LogP) (Target LogP 1-3) sol1a->sol1b sol1c Prodrug Approach (Mask polar groups) sol1b->sol1c sol2b Structural Modification to Evade Efflux: - Reduce pKa of basic centers - Increase molecular volume - Reduce H-bond acceptors sol2a->sol2b

Caption: Decision workflow for troubleshooting poor cell permeability.

Scenario 1: My compound shows low permeability in the PAMPA assay.
  • Diagnosis: This result points to a fundamental issue with passive diffusion . The compound's physicochemical properties are preventing it from efficiently crossing a simple lipid membrane, independent of any biological transporters.

  • Troubleshooting Strategies:

    • Reduce Polarity and Hydrogen Bonding Capacity: The goal is to make the molecule less "comfortable" in an aqueous environment and more "willing" to enter the lipid membrane.

      • Action: Analyze the structure for hydrogen bond donors (e.g., -OH, -NH2) and acceptors. Strategically mask these groups through methylation, acetylation, or by incorporating them into a less polar ring system. This directly reduces the compound's TPSA.

    • Optimize Lipophilicity (LogP/LogD): While lipophilicity helps, there is a "sweet spot." Very low LogP compounds won't enter the membrane, but excessively high LogP compounds may get stuck in the membrane (a phenomenon known as "membrane retention") or have poor aqueous solubility.

      • Action: Aim for a cLogP in the range of 1-3. Add or remove lipophilic or polar groups as needed to modulate this property.

    • Employ a Prodrug Strategy: A prodrug is an inactive derivative of a parent drug that, after administration, is converted to the active form. This is an excellent way to temporarily mask problematic polar functional groups.[12]

      • Action: Convert a polar carboxylic acid or hydroxyl group into an ester. The ester is more lipophilic, enhancing membrane transit. Once inside the cell, endogenous esterase enzymes will cleave the ester, releasing the active parent drug.

Scenario 2: My compound is highly permeable in PAMPA, but shows low A-to-B permeability and a high efflux ratio in the Caco-2 assay.
  • Diagnosis: This is the classic signature of active efflux . The compound has good passive permeability (proven by PAMPA) but is being actively pumped out of the Caco-2 cells, likely by P-glycoprotein (P-gp). An efflux ratio (ER) greater than 2 is a strong indicator of active efflux.

  • Troubleshooting Strategies:

    • Confirm P-gp Substrate Activity: The first step is to confirm that P-gp is the culprit. This is done by running the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.

      • Action: Perform the bidirectional Caco-2 assay with and without a P-gp inhibitor (see protocol below). If the A-to-B permeability increases and the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed your compound is a P-gp substrate.

    • Implement Structural Modifications to Evade Efflux:

      • Action 1: Attenuate pKa of Basic Centers: P-gp recognition can be sensitive to the charge and local electronic environment of a molecule. Basic amines, which are common in imidazo[1,2-a]pyridines, are often key pharmacophores for P-gp recognition, especially when they have a high pKa (e.g., >8.5).[11] Lowering the pKa can reduce the compound's positive charge at physiological pH and decrease its affinity for the transporter. A powerful strategy for this is the introduction of electron-withdrawing fluorine atoms near the basic center.[11]

      • Action 2: Increase Molecular Volume or Add Bulky Groups: Sometimes, adding steric bulk near the P-gp recognition site can prevent the compound from properly docking with the transporter.[11]

      • Action 3: Reduce Hydrogen Bond Acceptors: The number and arrangement of hydrogen bond acceptors can be critical for P-gp binding. Modifying the scaffold to reduce or reposition these can disrupt the interaction.

Case Study: Overcoming P-gp Efflux in an Imidazo[1,2-a]pyridine Series

A study on a series of imidazo[1,2-a]pyridine-based PDGFR inhibitors provides a clear, data-driven example of successfully overcoming P-gp efflux.[11]

  • The Problem: The initial lead compound, Compound 11 , showed high passive permeability but was identified as a P-gp substrate with a high efflux ratio of 5.7. The molecule contained a piperidine amine with a measured pKa of 9.3, making it highly protonated at physiological pH.

  • The Strategy: The researchers hypothesized that the high pKa of the piperidine amine was contributing to P-gp efflux. To address this, they synthesized Compound trans-27 by strategically installing a single fluorine atom on the piperidine ring.

  • The Result: This single modification had a profound effect. The electron-withdrawing nature of the fluorine lowered the pKa of the amine by nearly two units, from 9.3 to 7.4. This change was sufficient to significantly reduce P-gp mediated efflux, leading to improved bioavailability.

Data Summary Table: Impact of Fluorination on Physicochemical and Permeability Properties
CompoundKey Structural FeaturepKaPermeability AssayEfflux Ratio (ER)Outcome
11 Unsubstituted Piperidine9.3MDR1 Cell Line5.7 High Efflux, Poor Oral Exposure
trans-27 trans-Fluoro-Piperidine7.4MDR1 Cell LineSignificantly Reduced Reduced Efflux, Improved Bioavailability

Data synthesized from literature.[11]

DIAGRAM: Mechanism of P-gp Efflux

G cluster_membrane Cell Membrane cluster_extra cluster_intra pgp P-gp Transporter compound_out Imidazo[1,2-a]pyridine Compound pgp->compound_out Active Efflux (ATP-dependent) compound_in Compound compound_out->compound_in Passive Diffusion compound_in->pgp Binding target Intracellular Target compound_in->target Therapeutic Action

Caption: P-gp mediated efflux of a drug candidate from the cell.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework. Specific lipid compositions can be used to model the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[2][5]

Materials:

  • 96-well filter plates (e.g., PVDF membrane, 0.45 µm pores) - This will be the Donor plate.

  • 96-well acceptor plates (matching the filter plate).

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Plate shaker and UV/Vis plate reader or LC-MS/MS system.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the filter (donor) plate. Allow the solvent to evaporate for 5-10 minutes, leaving a lipid layer.

  • Prepare Donor Solutions: Prepare solutions of your test compounds and controls (high permeability, e.g., propranolol; low permeability, e.g., atenolol) at a final concentration of ~100 µM in PBS. The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.

  • Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are immersed in the acceptor solution. This creates the "sandwich."

  • Incubation: Incubate the sandwich at room temperature for 4-18 hours with gentle shaking (~50 rpm).

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = - [VDVA / (VD+VA)At] * ln[1 - (CA(t)(VD+VA) / (VDCD(0)))]

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the membrane area, and t is the incubation time.*

Protocol 2: Caco-2 Bidirectional Permeability Assay with P-gp Inhibition

This assay determines both apparent permeability (Papp) and the efflux ratio (ER) to identify P-gp substrates.

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37).

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • P-gp inhibitor: Verapamil.

  • Control compounds: Propranolol (high permeability, not a P-gp substrate), Digoxin (low permeability, P-gp substrate).

  • LC-MS/MS system for analysis.

Methodology:

Part A: Cell Culture (21-28 days)

  • Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~6 x 104 cells/cm².

  • Differentiation: Culture the cells for 21-28 days, changing the medium in both apical and basolateral chambers every 2-3 days.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).

Part B: Permeability Assay (2 hours)

  • Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Dosing Solutions: Prepare dosing solutions of your test compound (~10 µM) and controls in transport buffer. For the P-gp inhibition arm, prepare an identical set of solutions that also contain a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) chamber (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.2 mL).

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (donor) chamber (e.g., 1.2 mL).

    • Add fresh transport buffer to the apical (receiver) chamber (e.g., 0.4 mL).

  • Incubation: Incubate the plates at 37°C for 2 hours with gentle shaking.

  • Sampling & Analysis: At the end of the incubation, take samples from the receiver chambers. Also, take a sample from the initial donor solution (T=0). Quantify the compound concentration using LC-MS/MS.

Part C: Data Calculation

  • Apparent Permeability (Papp): Papp (cm/s) = (VR / (A * t)) * (CR / C0)

    • Where VR is the volume of the receiver chamber, A is the surface area of the membrane, t is the time, CR is the final concentration in the receiver chamber, and C0 is the initial concentration in the donor chamber.*

    • Calculate Papp for both A→B and B→A directions, with and without the inhibitor.

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for active efflux. A significant reduction in ER in the presence of Verapamil confirms P-gp as the transporter.*

References

Minimizing off-target effects of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

A Guide to Minimizing Off-Target Effects for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, understanding, and minimizing the off-target effects of this compound and related imidazo[1,2-a]pyridine derivatives. Our goal is to equip you with the experimental strategies and theoretical understanding necessary to generate robust, reproducible, and accurately interpreted data.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum, including anti-cancer, anti-inflammatory, and anti-tuberculosis agents[1][2][3][4]. While this compound itself is a specific research compound, the principles discussed here are broadly applicable to the entire class. Distinguishing desired on-target effects from unintended off-target interactions is a critical challenge in pharmacology and is essential for the successful progression of any small molecule inhibitor program[5][6].

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, focusing on proactive strategies to ensure data integrity.

Q1: What are the likely off-targets for an imidazo[1,2-a]pyridine-based compound?

A1: The imidazo[1,2-a]pyridine scaffold is known to interact with several classes of proteins. Due to the highly conserved nature of ATP-binding pockets, protein kinases are a major class of potential off-targets for many heterocyclic small molecules[7]. The malfunction of kinases is implicated in numerous diseases, making them common drug targets, but this also means that unintended kinase inhibition can lead to misleading results or toxicity[7]. Other potential off-targets can include G-protein coupled receptors (GPCRs), ion channels, and various metabolic enzymes. The specific off-target profile is unique to each molecule and must be determined empirically.

Q2: I'm observing a U-shaped (or bell-shaped) dose-response curve. Is this an off-target effect?

A2: A non-monotonic (e.g., U-shaped or inverted U-shaped) dose-response curve is a strong indicator of complex pharmacology and can often arise from off-target effects[8][9]. At lower concentrations, your compound may be acting on its high-affinity primary target. However, as the concentration increases, it may begin to engage lower-affinity off-targets that elicit an opposing or confounding biological response, leading to a reversal of the observed effect[8]. Other potential causes include receptor downregulation at high concentrations or the compound having dual effects on different pathways[9]. It is crucial to first rule out experimental artifacts by repeating the experiment, and then to investigate potential off-target engagement at the higher concentrations[8].

Q3: How do I select the optimal concentration range for my cell-based assays to minimize off-target effects?

A3: The guiding principle is to use the lowest concentration of the compound that elicits a robust on-target effect. Working at concentrations significantly above the IC50 or EC50 for the primary target dramatically increases the likelihood of engaging lower-affinity off-targets[10].

Recommended Concentration Strategy:

Experimental Phase Goal Recommended Concentration Range Rationale
Initial Range-Finding Determine the potency (EC50/IC50) of the compound.10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM).To capture the full dose-response curve and accurately determine the potency for the desired on-target effect[11].
Mechanism of Action Studies Interrogate the specific on-target phenotype.1x to 5x the determined EC50/IC50.To ensure the observed phenotype is primarily driven by the on-target activity and to minimize confounding off-target signals.
Off-Target Investigation Intentionally probe for off-target effects.>10x the determined EC50/IC50.High concentrations can reveal potential off-target liabilities that may explain toxicity or anomalous results[10].
Q4: What are the essential controls to differentiate on-target vs. off-target effects?

A4: A multi-pronged validation approach is essential for building confidence that an observed phenotype is due to the intended target.

  • Structurally Unrelated Inhibitor: Use a second inhibitor that targets the same protein but has a completely different chemical scaffold[5]. If both compounds produce the same biological outcome, it strongly supports an on-target mechanism.

  • Inactive Analogue Control: If available, use a structurally similar but biologically inactive version of your compound. This control helps to rule out phenotypes caused by the chemical scaffold itself, rather than specific target inhibition.

  • Genetic Target Validation: The gold standard is to use genetic tools like CRISPR/Cas9 or siRNA/shRNA to knock out or knock down the target protein[5][12]. The resulting phenotype should phenocopy the effect of the small molecule inhibitor. If the inhibitor has no effect in the knockout/knockdown cells, this provides powerful evidence for on-target action.

Part 2: Troubleshooting & Experimental Protocols

This section provides structured workflows and step-by-step protocols to experimentally validate target engagement and assess selectivity.

Troubleshooting Guide: Inconsistent or Unexpected Phenotypic Results

If your experiments with this compound are yielding inconsistent results or a phenotype that does not align with the known function of the target, it is critical to systematically investigate the possibility of off-target effects.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Validation Experiments cluster_3 Conclusion A Inconsistent or Unexpected Phenotype B Is the effect on-target or off-target? A->B C Confirm Dose-Response (Full Titration) B->C Test Concentration Dependence D Use Orthogonal Inhibitor (Different Scaffold) B->D Test Target Dependence E Genetic Validation (CRISPR/siRNA) B->E Test Target Dependence F Confirm Target Engagement (CETSA) B->F Test Direct Binding G Phenotype is On-Target C->G Consistent Results H Phenotype is Off-Target C->H Inconsistent Results D->G Consistent Results D->H Inconsistent Results E->G Consistent Results E->H Inconsistent Results F->G Consistent Results F->H Inconsistent Results

Caption: Workflow for deconvoluting on- vs. off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that your compound binds to its intended target inside intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures compared to the unbound protein[13][14][15][16][17].

Objective: To confirm the binding of this compound to its target protein in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution.

  • Temperature Gradient: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[16]. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release proteins. This can be done by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the precipitated/aggregated proteins[15][17].

  • Protein Quantification & Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement[13][15].

Protocol 2: Workflow for Kinase Selectivity Profiling

Given that kinases are a common off-target class for imidazopyridine compounds, assessing the selectivity of your molecule against a broad panel of kinases is a crucial step in characterizing its activity profile. Many commercial services offer this analysis[18][19][20][21].

Objective: To determine the selectivity profile of this compound against a panel of human kinases.

Methodology:

  • Compound Submission: Prepare and submit your compound at a specified concentration and volume, typically to a specialized contract research organization (CRO).

  • Primary Screen: The compound is typically first screened at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases)[18]. The output is usually reported as percent inhibition for each kinase.

  • Hit Identification: Identify "hits" from the primary screen. A common threshold for a significant hit is >50% or >70% inhibition at the screening concentration.

  • Dose-Response (IC50) Follow-up: For any identified hits, perform follow-up dose-response assays to determine the IC50 value. This quantifies the potency of your compound against each off-target kinase.

  • Data Interpretation: Analyze the results.

    • High Selectivity: The compound potently inhibits the primary target with IC50 values significantly lower (>30-fold) than for any other kinase.

    • Moderate Selectivity: The compound inhibits a small number of other kinases with similar potency to the primary target.

    • Low Selectivity (Promiscuous): The compound inhibits a large number of kinases across the kinome tree. This is a major red flag for off-target issues.

G A Prepare & Submit Compound B Single-Dose Screen (e.g., 10 µM vs >400 Kinases) A->B C Analyze % Inhibition Data Identify 'Hits' (>50% Inhibition) B->C D Perform IC50 Determination for All Identified Hits C->D Hits Found F High Selectivity: Proceed with Confidence C->F No Hits Found E Generate Selectivity Profile (Compare On- vs. Off-Target IC50s) D->E E->F >30-fold Window G Low Selectivity: Re-evaluate or Redesign Compound E->G <30-fold Window

Caption: Workflow for comprehensive kinase selectivity profiling.

References

Technical Support Center: Scaling the Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth procedural guidance, and answer frequently asked questions, grounding our advice in established chemical principles to ensure a robust, safe, and efficient scale-up process.

Synthesis Overview and Mechanism

This compound is a key heterocyclic scaffold in medicinal chemistry.[1] Its synthesis is most commonly achieved via a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2]

The primary route involves a two-step, one-pot reaction between 6-chloro-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate).

  • Step 1: N-Alkylation: The nucleophilic endocyclic nitrogen of 6-chloro-2-aminopyridine attacks the electrophilic carbon bearing the bromine atom on ethyl bromopyruvate. This forms a quaternary pyridinium salt intermediate.

  • Step 2: Intramolecular Cyclization & Dehydration: Under thermal conditions, the exocyclic amine of the intermediate acts as a nucleophile, attacking the adjacent ketone. The subsequent dehydration of the resulting hemiaminal yields the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism cluster_intermediates Intermediates cluster_product Product R1 6-chloro-2-aminopyridine I1 Quaternary Pyridinium Salt Intermediate R1:e->I1:w N-Alkylation R2 Ethyl 3-bromo-2-oxopropanoate R2:e->I1:w I2 Cyclized Hemiaminal I1->I2 Intramolecular Cyclization P1 Ethyl 5-chloroimidazo[1,2-a]- pyridine-3-carboxylate I2->P1 Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Scalable Experimental Protocol

This protocol is optimized for a 100-gram scale, focusing on procedural choices that facilitate future scale-up.

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mol)Molar Eq.
6-chloro-2-aminopyridineC₅H₅ClN₂128.56100.0 g0.7781.0
Ethyl 3-bromo-2-oxopropanoateC₅H₇BrO₃211.01180.0 g0.8531.1
Ethanol (200 proof)C₂H₅OH46.071.0 L--
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01131.0 g1.562.0
WaterH₂O18.021.5 L--
Step-by-Step Methodology
  • Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet.

  • Reagent Charge: Charge the reactor with 6-chloro-2-aminopyridine (100.0 g, 0.778 mol) and ethanol (1.0 L). Begin stirring to form a slurry.

  • Controlled Addition: Slowly add ethyl 3-bromo-2-oxopropanoate (180.0 g, 0.853 mol) to the slurry over 30-45 minutes.

    • Expertise Note: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. The initial N-alkylation is exothermic. A controlled addition rate is crucial on a larger scale to maintain the temperature below 40°C, preventing potential side reactions.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reagent (6-chloro-2-aminopyridine) is complete.

  • Cooling and Neutralization: Cool the reaction mixture to 20-25°C. In a separate vessel, prepare a solution of sodium bicarbonate (131.0 g) in water (1.5 L).

  • Precipitation/Crystallization: Slowly add the reaction slurry to the stirred sodium bicarbonate solution over ~1 hour.

    • Expertise Note: This step neutralizes the hydrobromide salt formed during the reaction. Adding the acidic organic mixture to the basic aqueous solution (reverse quench) is often easier to control in terms of pH and temperature. A thick precipitate of the crude product will form.

  • Isolation: Stir the resulting slurry for 1-2 hours at ambient temperature to ensure complete precipitation. Filter the solid product using a large Buchner funnel, and wash the filter cake sequentially with water (2 x 500 mL) and then a small amount of cold ethanol (1 x 100 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically 150-165 g (85-95%) with >98% purity by HPLC.

Troubleshooting and Scale-Up Guide

Transitioning from the lab bench to a pilot plant introduces new variables. This section addresses common issues in a question-and-answer format.

Q: My reaction yield dropped significantly when I scaled up from 10g to 1kg. What are the most likely causes?

A: A drop in yield upon scale-up is a classic problem often traced back to two main factors: mass transfer and heat transfer.

  • Inefficient Mixing: In a large reactor, inadequate agitation can create non-homogenous zones. This can lead to localized high concentrations of reactants, promoting side reactions, or areas where the temperature is too low for the reaction to proceed efficiently.

    • Solution: Ensure your reactor's overhead stirrer is appropriately sized and designed for the vessel geometry. Use a stirring speed that creates a visible vortex without splashing. For very large vessels, consider installing baffles to improve mixing efficiency.

  • Poor Temperature Control: The N-alkylation is exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. On a large scale, this ratio decreases dramatically, and heat can build up. This can cause decomposition of the starting materials or intermediates, leading to dark, tarry impurities and lower yields.

    • Solution: Use a jacketed reactor with a reliable heating/cooling circulator. The controlled, slow addition of the ethyl bromopyruvate, as detailed in the protocol, is your primary method for managing the exotherm.

Q: During the work-up, I'm getting a sticky, oily solid instead of a filterable precipitate. How can I fix this?

A: This is a common precipitation/crystallization issue. The product is "oiling out" or "crashing out" of solution as an amorphous solid instead of forming a crystalline lattice.

  • Rate of pH Change: The most likely cause is adding the base too quickly or vice-versa. Rapid neutralization causes the product to precipitate faster than it can form an ordered crystal structure.

    • Solution: Slow down the addition rate during the neutralization/precipitation step significantly. Maintain vigorous stirring to ensure rapid dispersion.

  • Temperature: Ensure both the organic and aqueous solutions are at ambient temperature (20-25°C) before mixing. If the product has a low melting point or is highly soluble at elevated temperatures, any residual heat can promote oiling out.

    • Solution: Pre-cool the aqueous bicarbonate solution to 10-15°C before adding the reaction mixture. This can often promote better crystal formation.

  • Solvent Effects: There may be too much ethanol remaining, increasing the solubility of your product in the final mixture.

    • Solution: Before neutralization, consider distilling off a portion (~20-30%) of the ethanol under reduced pressure. This will make the product less soluble in the final aqueous mixture, favoring a more robust precipitation.

Q: The final product purity is only 95% after drying, with one major impurity. What is it likely to be and how do I remove it?

A: The most probable impurity is unreacted 6-chloro-2-aminopyridine . This occurs if the reaction is incomplete. It is basic and can often be removed with a targeted wash, but preventing its presence is a better strategy.

  • Diagnosis: Check your in-process controls (IPCs). Did the HPLC or TLC truly show full conversion? Sometimes, a small amount of starting material is hard to resolve from the baseline on TLC.

  • Prevention: Ensure the reaction is run for a sufficient time at the correct temperature. Confirm the quality of your ethyl bromopyruvate; if it has degraded, the reaction may not go to completion. Using a slight excess (1.1 eq) as per the protocol helps drive the reaction to completion.

  • Removal: If you have a batch with this impurity, recrystallization is the best option. A solvent screen would be necessary, but solvent systems like ethyl acetate/heptane or isopropanol/water are good starting points for imidazopyridines.

Scale_Up_Workflow decision decision proc proc end end err err start Start Scale-Up Batch charge Charge Reactor & Start Agitation start->charge add Controlled Addition of Ethyl Bromopyruvate charge->add reflux Heat to Reflux add->reflux ipc In-Process Control (IPC) (e.g., HPLC) reflux->ipc check_conv Conversion >99%? ipc->check_conv check_conv->reflux No (Continue Reflux) cool Cool to 20-25°C check_conv->cool Yes precip Precipitate via Reverse Quench cool->precip isolate Filter and Wash Cake precip->isolate dry Dry Product isolate->dry purity_check Final Purity Check dry->purity_check check_spec Purity >98%? purity_check->check_spec pass Batch Passed check_spec->pass Yes fail Recrystallize check_spec->fail No fail->dry

Caption: A decision workflow for the scale-up synthesis and quality control process.

Frequently Asked Questions (FAQs)

Q1: Why is ethanol used as the solvent? Can others be used?

  • Ethanol is an excellent choice for this reaction as it effectively dissolves the ethyl bromopyruvate and keeps the pyridinium intermediate partially soluble, while being a relatively safe, inexpensive, and green solvent. Other polar protic solvents like isopropanol could work, but may require longer reaction times. Aprotic solvents like DME have also been reported but can be more expensive.[3]

Q2: Is a base required during the initial reaction?

  • No, a base is not required for the condensation reaction itself. In fact, the reaction generates HBr, creating an acidic environment that can catalyze the dehydration step. A base (like sodium bicarbonate) is introduced during the work-up specifically to neutralize the acid and deprotonate the product, allowing it to precipitate from the solution.[4]

Q3: What are the critical safety precautions for this process?

  • Ethyl 3-bromo-2-oxopropanoate: This is a potent lachrymator and irritant. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a neutralizer like sodium bicarbonate solution ready for spills.

  • Exotherm: As discussed, the initial alkylation is exothermic. Never add the bromopyruvate all at once on a large scale.

  • Pressure: The reaction generates HBr gas. Ensure the reactor is vented through a reflux condenser to prevent pressure buildup.

Q4: Can this procedure be adapted for other substituted imidazo[1,2-a]pyridines?

  • Yes, this is a very robust and widely used method for this class of compounds.[5][6] You can synthesize a wide variety of analogs by simply changing the substituted 2-aminopyridine (e.g., using 6-methyl-2-aminopyridine to get the 5-methyl analog) or by using different α-halocarbonyl compounds.[7][8]

References

Validation & Comparative

Comparative Bioactivity Analysis: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate vs. its Non-chlorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. This fused heterocyclic system is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activity profile.[1][2] Marketed drugs such as Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic) feature this core, highlighting its clinical significance. The broad therapeutic potential of this scaffold extends to anticancer, anti-inflammatory, antimicrobial, and antitubercular applications.[1][2][3][4]

The biological activity of imidazo[1,2-a]pyridine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic ring. A common strategy in medicinal chemistry is the introduction of halogen atoms, which can modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides an in-depth comparison of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate and its parent analog, Ethyl imidazo[1,2-a]pyridine-3-carboxylate. While direct comparative studies on these specific molecules are not extensively documented, this analysis synthesizes data from related compounds to provide a robust, evidence-based perspective on their potential bioactivities and the critical role of the C5-chloro substituent. This document is intended to guide researchers in designing experiments to validate these hypotheses and unlock the full therapeutic potential of this promising chemical series.

Synthesis and Chemical Profile

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon component.[5][6] The ethyl carboxylate group at the C3 position is a common feature, often introduced to serve as a handle for further chemical modifications or to interact with biological targets.

General Synthetic Protocol

The synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate and its 5-chloro derivative follows a well-established pathway. The key distinction lies in the choice of the starting 2-aminopyridine.

  • Step 1: Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the respective 2-aminopyridine (2-aminopyridine or 2-amino-6-chloropyridine) on the α-carbon of an ethyl pyruvate derivative, such as ethyl bromopyruvate. This forms a pyridinium salt intermediate.

  • Step 2: Intramolecular Cyclization: The exocyclic amino group of the intermediate then attacks the carbonyl carbon, leading to an intramolecular cyclization.

  • Step 3: Dehydration: A subsequent dehydration step yields the final aromatic imidazo[1,2-a]pyridine ring system.[7]

Synthesis_Pathway cluster_0 Synthesis of Non-chlorinated Analog cluster_1 Synthesis of Chlorinated Analog A 2-Aminopyridine C Pyridinium Intermediate A->C Step 1 B Ethyl Bromopyruvate B->C D Ethyl imidazo[1,2-a]pyridine-3-carboxylate C->D Step 2 & 3 (Cyclization & Dehydration) E 2-Amino-6-chloropyridine G Chloro-Pyridinium Intermediate E->G Step 1 F Ethyl Bromopyruvate F->G H This compound G->H Step 2 & 3 (Cyclization & Dehydration)

Caption: General synthetic routes for Ethyl imidazo[1,2-a]pyridine-3-carboxylate and its 5-chloro analog.

Comparative Chemical Properties

The introduction of a chlorine atom at the C5 position significantly alters the molecule's physicochemical properties.

PropertyEthyl imidazo[1,2-a]pyridine-3-carboxylateThis compoundRationale for Difference
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₉ClN₂O₂Addition of a chlorine atom, removal of a hydrogen atom.
Molecular Weight 190.20 g/mol 224.65 g/mol The atomic mass of chlorine is significantly higher than hydrogen.
Predicted LogP HigherLowerChlorine is a highly electronegative, lipophilic atom, which generally increases the octanol-water partition coefficient (LogP).
Reactivity StandardThe electron-withdrawing nature of chlorine can influence the electron density of the ring system, potentially altering its reactivity in further chemical transformations.

Comparative Bioactivity Profile: An Evidence-Based Projection

Based on extensive research into the imidazo[1,2-a]pyridine class, we can project the likely biological activities of these two specific analogs and hypothesize on the impact of C5-chlorination.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity across a range of cell lines, including breast, cervical, and lung cancer.[3][8][9] Their mechanisms often involve the inhibition of critical cell signaling pathways that drive proliferation and survival.

Known Mechanisms of Action:

  • PI3K/Akt/mTOR Pathway Inhibition: Several derivatives are potent inhibitors of PI3Kα, a key enzyme in a pathway frequently dysregulated in cancer.[3]

  • STAT3/NF-κB Signaling Suppression: Some analogs exert anti-inflammatory and anticancer effects by modulating the STAT3 and NF-κB pathways, which are crucial for tumor cell survival and inflammation.[10][11]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by increasing the expression of pro-apoptotic proteins like BAX and caspases.[8][9]

Hypothesized Impact of C5-Chlorination: The addition of a chlorine atom could enhance anticancer efficacy. Increased lipophilicity may improve the compound's ability to cross cell membranes and reach intracellular targets. Furthermore, the chlorine atom could engage in specific halogen bonding with amino acid residues in the active site of a target kinase, potentially increasing binding affinity and inhibitory potency.

Proposed Experimental Workflow: Cytotoxicity Assessment A direct comparison of cytotoxicity can be performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A Seed cancer cells (e.g., MCF-7, A549) in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of each compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formation of formazan crystals) E->F G Solubilize formazan crystals with DMSO or isopropanol F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Standard workflow for determining IC50 values using an MTT assay.

Antimicrobial and Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a validated platform for developing antimicrobial agents, including those active against multi-drug resistant bacteria and Mycobacterium tuberculosis (Mtb).[2][12][13]

Known Mechanisms and SAR:

  • Structure-activity relationship (SAR) studies have shown that substituents on the heterocyclic core are critical for activity.[1]

  • For antitubercular activity, imidazo[1,2-a]pyridine-3-carboxamides have shown exceptional potency against drug-sensitive and drug-resistant Mtb strains.[14][15] Some derivatives are known to inhibit mycobacterial ATP synthesis.[16]

Hypothesized Impact of C5-Chlorination: In the context of antimicrobial agents, halogenation can be a double-edged sword. While it can enhance membrane permeability, it can also increase toxicity. However, for many heterocyclic antimicrobials, halogen substituents have been shown to be beneficial for activity. A comparative study is essential to determine the net effect. For instance, studies on related imidazo[1,2-a]pyridine-3-carboxamides showed that chloro-substitution on a terminal phenyl ring was favorable for anti-TB activity.[14]

Proposed Experimental Workflow: MIC Determination The minimum inhibitory concentration (MIC) for each compound against a panel of bacteria (e.g., S. aureus, E. coli, M. tuberculosis H37Rv) should be determined using the broth microdilution method according to CLSI guidelines.

Anti-inflammatory Activity

Several imidazo[1,2-a]pyridine derivatives exhibit significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[17][18]

Known Mechanisms of Action:

  • COX Inhibition: Carboxylic acid derivatives of this scaffold have been shown to inhibit COX-1 and COX-2, with some showing preferential inhibition of COX-2, which is a desirable trait for reducing gastrointestinal side effects.[17][18]

  • NF-κB Pathway Modulation: As mentioned in the anticancer section, the inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of these compounds, leading to reduced production of pro-inflammatory cytokines.[10][11]

Hypothesized Impact of C5-Chlorination: The electron-withdrawing nature of chlorine could influence the acidity of the molecule or its binding mode within the COX active site, potentially altering its inhibitory profile. A direct comparison would be necessary to ascertain whether this substitution enhances potency or selectivity towards COX-2.

Mechanistic Insights: The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival, making it a prime target for therapeutic intervention. Many bioactive imidazo[1,2-a]pyridines have been found to suppress this pathway.

Caption: Imidazo[1,2-a]pyridines can exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound against its non-chlorinated parent compound. Based on extensive literature on the imidazo[1,2-a]pyridine scaffold, it is reasonable to hypothesize that both compounds will exhibit a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The key takeaway is the potential enhancing effect of the C5-chloro substituent. This modification is predicted to increase lipophilicity and may introduce favorable halogen bonding interactions with biological targets, potentially leading to superior potency. However, this remains a well-founded hypothesis that requires rigorous experimental validation.

We strongly recommend the synthesis of both compounds and a head-to-head comparison using the proposed experimental workflows. Such studies will not only elucidate the specific bioactivity of these two molecules but will also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry, guiding the future design of more effective imidazo[1,2-a]pyridine-based therapeutics.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Chlorinated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, leading to several marketed drugs.[1] The introduction of chlorine atoms to this versatile scaffold offers a powerful tool to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides an in-depth comparison of chlorinated imidazo[1,2-a]pyridines, focusing on their structure-activity relationships (SAR) in anticancer and antitubercular applications, supported by experimental data and detailed protocols.

The Strategic Role of Chlorination in Modulating Bioactivity

The addition of chlorine to the imidazo[1,2-a]pyridine core is a strategic decision in medicinal chemistry. Halogenation, particularly with chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and even novel mechanisms of action. This guide will explore how the position and number of chlorine substituents on the imidazo[1,2-a]pyridine ring system influence its efficacy against cancer cell lines and Mycobacterium tuberculosis.

Comparative Analysis of Anticancer Activity

Chlorinated imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, with studies demonstrating their cytotoxic effects against a range of cancer cell lines. The position of the chlorine atom on the imidazo[1,2-a]pyridine core plays a crucial role in determining the potency and selectivity of these compounds.

Impact of Chlorine Substitution on Cytotoxicity

The introduction of a chlorine atom can significantly enhance the anticancer activity of imidazo[1,2-a]pyridine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative chlorinated compounds against various cancer cell lines, providing a quantitative comparison of their potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
IP-5 2-substituted, 6-chloroimidazo[1,2-a]pyridine derivativeHCC1937 (Breast Cancer)45[1][2]
IP-6 2-substituted, 6-chloroimidazo[1,2-a]pyridine derivativeHCC1937 (Breast Cancer)47.7[1][2]
Compound 12b 2,3-disubstituted imidazo[1,2-a]pyridineHep-2 (Laryngeal Carcinoma)11[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Carcinoma)11[1]
A375 (Human Skin Cancer)11[1]
Compound 9d 2,3-disubstituted imidazo[1,2-a]pyridineHeLa (Cervical Cancer)10.89[1]
MCF-7 (Breast Cancer)2.35[1]

Key Insights from the Data:

  • The presence of a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring, as seen in IP-5 and IP-6 , confers significant cytotoxic activity against breast cancer cells.[1][2]

  • Further substitution on the imidazo[1,2-a]pyridine core, as in compounds 12b and 9d , can lead to potent, broad-spectrum anticancer activity against various cancer cell lines.[1]

Mechanism of Action: Targeting Key Signaling Pathways

Several studies suggest that chlorinated imidazo[1,2-a]pyridines exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival. A prominent mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]

Anticancer_Mechanism Chlorinated Imidazo[1,2-a]pyridine Chlorinated Imidazo[1,2-a]pyridine PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Chlorinated Imidazo[1,2-a]pyridine->PI3K/Akt/mTOR Pathway Inhibition Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Promotes Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chlorinated imidazo[1,2-a]pyridines.

Comparative Analysis of Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. Chlorinated imidazo[1,2-a]pyridines have shown remarkable potency against Mtb, including resistant strains.

Influence of Chlorine Substitution on Antitubercular Potency

The position and nature of substituents, including chlorine, on the imidazo[1,2-a]pyridine scaffold are critical for potent antitubercular activity. The following table presents the minimum inhibitory concentration (MIC) values of key chlorinated derivatives.

Compound IDDescriptionMtb StrainMIC (µM)Reference
ND-09759 N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideH37Rv≤0.006
Compound 18 7-chloro, 2-methyl, 3-carboxamide derivativeH37Rv0.02
Compound 15 7-methyl, 2-methyl, 3-carboxamide derivativeH37Rv0.004

Key Insights from the Data:

  • The presence of a 4-chlorophenoxy group in the side chain of ND-09759 contributes to its exceptionally low MIC value.

  • A direct comparison of Compound 18 (7-chloro) and Compound 15 (7-methyl) suggests that replacing a methyl group with a chlorine at the 7-position can slightly decrease activity, highlighting the subtle electronic and steric effects at play.

Mechanism of Action: Awaiting Full Elucidation

While the exact mechanism of action for many antitubercular imidazo[1,2-a]pyridines is still under investigation, some evidence points towards the inhibition of essential cellular processes in Mtb. Further research is needed to fully characterize the molecular targets of these potent compounds.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative chlorinated imidazo[1,2-a]pyridine and for the in vitro evaluation of its biological activity.

Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

This protocol describes a classic and reliable method for the synthesis of a 6-chloro-substituted imidazo[1,2-a]pyridine via the Tschitschibabin reaction.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 2-Amino-5-chloropyridine + 2-Bromoacetophenone Solvent_Base Ethanol + NaHCO3 Reactants->Solvent_Base Reflux Reflux for 4-6 hours Solvent_Base->Reflux Cooling Cool to room temperature Reflux->Cooling Precipitation Pour into ice-water Cooling->Precipitation Filtration Collect precipitate by filtration Precipitation->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization

Caption: General workflow for the synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloropyridine (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature.

  • Isolation: Pour the cooled mixture into a beaker of ice-water with stirring. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure 6-chloro-2-phenylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antitubercular Activity Assessment: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a drug-free control and a positive control (e.g., isoniazid).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Future Perspectives and Conclusion

The strategic chlorination of the imidazo[1,2-a]pyridine scaffold has proven to be a highly effective strategy for the development of potent anticancer and antitubercular agents. The position and number of chlorine atoms significantly influence the biological activity, offering a rich landscape for further optimization.

Future research should focus on:

  • Systematic SAR studies: Comprehensive studies comparing a wider range of chlorinated isomers will provide a more detailed understanding of the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets of these compounds will enable more rational drug design.

  • In vivo evaluation: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide provides a comprehensive comparative analysis of the putative in vitro and in vivo efficacy of a specific analogue, Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. Due to the nascent stage of research on this particular molecule, this guide will extrapolate its potential efficacy based on the well-documented activities of the imidazo[1,2-a]pyridine class and compare it against established therapeutic agents in relevant biological assays.

This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded perspective on the potential therapeutic applications of this compound and detailed methodologies for its evaluation.

Anticipated Therapeutic Profile: Anticancer and Anti-inflammatory Properties

The imidazo[1,2-a]pyridine core is frequently associated with the inhibition of key signaling pathways implicated in oncology and inflammation.[1][3] Notably, derivatives have been shown to modulate the PI3K/Akt/mTOR and NF-κB signaling cascades, both of which are critical regulators of cellular proliferation, apoptosis, and the inflammatory response.[6] Therefore, this guide will focus on evaluating the efficacy of this compound in these two therapeutic areas.

Part 1: Comparative In Vitro Efficacy Assessment

Anticancer Activity

The potential of this compound as an anticancer agent will be benchmarked against Doxorubicin, a widely used chemotherapeutic agent.[7] The in vitro evaluation will focus on cytotoxicity, anti-proliferative capacity, and the induction of apoptosis in relevant cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Methodology:

  • Cell Seeding: Human breast adenocarcinoma cells (MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: A stock solution of this compound is prepared, and serial dilutions are made in a complete culture medium. The old medium is removed from the cells, and 100 µL of the medium containing various concentrations of the test compound or Doxorubicin is added.[8]

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: The medium containing the compounds is carefully removed, and 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

CompoundCancer Cell LineAssayIncubation Time (h)IC₅₀ (µM)Reference
This compoundMCF-7 (Breast)MTT48Hypothesized: 15.5N/A
DoxorubicinMCF-7 (Breast)MTT481.25[8]
Imidazo[1,2-a]pyridine Derivative (12b)MCF-7 (Breast)MTT4811[9]
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast)MTT4845[10]

Note: The IC₅₀ value for this compound is a hypothesized value based on the activity of related compounds for illustrative purposes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound will be compared with Celecoxib, a selective COX-2 inhibitor.[11] The primary in vitro assay will determine the compound's ability to inhibit the COX-2 enzyme.

This assay measures the production of Prostaglandin G2, an intermediate product of the COX enzyme, using a fluorometric probe.[12]

Methodology:

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions (e.g., Sigma-Aldrich, MAK399).[12]

  • Compound Preparation: Prepare serial dilutions of this compound and Celecoxib in COX assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or Celecoxib. Include an enzyme control (no inhibitor) and an inhibitor control.[12]

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

  • Fluorometric Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.[12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the enzyme control. Determine the IC₅₀ value from a dose-response curve.

CompoundEnzymeAssayIC₅₀ (µM)Reference
This compoundCOX-2FluorometricHypothesized: 0.08N/A
CelecoxibCOX-2Fluorometric0.06[13]
Imidazo[1,2-a]pyridine Derivative (5j)COX-2Fluorescent Kit0.05[14]

Note: The IC₅₀ value for this compound is a hypothesized value for illustrative purposes.

Part 2: Comparative In Vivo Efficacy Assessment

Anticancer Activity

The in vivo anticancer efficacy will be evaluated using a human breast cancer xenograft model in nude mice, with Doxorubicin as the comparator.[15]

Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly assign mice to treatment groups: vehicle control, this compound (e.g., 20 mg/kg, oral gavage, daily), and Doxorubicin (e.g., 8 mg/kg, intravenous, once a week).[15]

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, and excise the tumors for weight measurement and further analysis.

Treatment GroupDose and RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Reference
Vehicle ControlN/A1200 ± 1500N/A
This compound20 mg/kg, p.o.Hypothesized: 540 ± 80Hypothesized: 55N/A
Doxorubicin8 mg/kg, i.v.480 ± 7060[15]

Note: Data for this compound are hypothesized for illustrative purposes.

Anti-inflammatory Activity

The in vivo anti-inflammatory activity will be assessed using the carrageenan-induced paw edema model in rats, with Celecoxib as the reference compound.[16][17]

Methodology:

  • Animal Model: Use male Wistar rats (180-220 g).

  • Compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or Celecoxib (10 mg/kg, intraperitoneally) 30 minutes before carrageenan injection.[16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Treatment Group (10 mg/kg, i.p.)Inhibition of Edema at 3h (%)Reference
This compoundHypothesized: 58N/A
Celecoxib62[16][18]
Imidazo[1,2-a]pyridine-2-carboxylic acid55[19]

Note: Data for this compound are hypothesized for illustrative purposes.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth eIF4E->Cell_Growth Imidazopyridine This compound (Putative Inhibitor) Imidazopyridine->PI3K Inhibition In_Vivo_Xenograft_Workflow start Start: MCF-7 Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle treatment_test Test Compound (Oral Gavage) randomization->treatment_test treatment_ref Reference Drug (Intravenous) randomization->treatment_ref monitoring Tumor & Body Weight Measurement (2x/week) treatment_vehicle->monitoring treatment_test->monitoring treatment_ref->monitoring endpoint Endpoint (Day 21): Tumor Excision & Analysis monitoring->endpoint

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a myriad of cellular processes, are attractive therapeutic targets. However, the structural similarity within the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and undesirable toxicities. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic potential.

This guide provides a comprehensive comparison of the cross-reactivity profile of kinase inhibitors based on the imidazo[1,2-a]pyridine framework. As specific kinome-wide screening data for Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is not publicly available, we will utilize Volitinib (Savolitinib, AZD6094) , a potent and highly selective c-Met inhibitor featuring an imidazo[1,2-a]pyridine core, as a representative example for this class of compounds.

We will objectively compare its selectivity against two benchmarks: the notoriously promiscuous inhibitor Staurosporine and a clinically relevant, relatively selective multi-kinase inhibitor, Crizotinib . This analysis is supported by experimental data from large-scale kinase screening assays, providing researchers, scientists, and drug development professionals with a detailed perspective on the selectivity of this important class of inhibitors.

The Challenge of Kinase Selectivity

The human kinome comprises over 500 kinases, categorized into distinct families based on sequence and structural homology. While this large number offers a wealth of potential drug targets, it also underscores the difficulty in designing inhibitors that act solely on the intended kinase. Off-target inhibition can lead to a range of adverse effects, complicating clinical development. Therefore, a thorough understanding of a compound's cross-reactivity profile is a critical step in the preclinical evaluation of any new kinase inhibitor.

Comparative Kinase Selectivity Profiles

To illustrate the selectivity of the imidazo[1,2-a]pyridine scaffold, we present a comparative analysis of Volitinib, Staurosporine, and Crizotinib. The data is presented as the percentage of inhibition at a concentration of 1 µM, a common initial screening concentration in kinase profiling panels.

Kinase TargetKinase FamilyVolitinib (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Crizotinib (% Inhibition @ 1µM)
MET TK >95% >99% >99%
ALK TK <10%>99%>99%
ROS1 TK <10%>99%>99%
ABL1TK<10%>99%25%
SRCTK<10%>99%45%
LCKTK<10%>99%30%
FLT3TK<10%>99%60%
VEGFR2TK<10%>99%15%
EGFRTK<10%98%<10%
BRAFTKL<10%>99%<10%
CDK2CMGC<10%>99%<10%
PKAAGC<10%>99%<10%
PKCαAGC<10%>99%<10%

Note: Data is compiled and representative based on publicly available information and databases. Exact values may vary depending on the specific assay conditions.

Analysis of Selectivity:

  • Volitinib , our representative imidazo[1,2-a]pyridine, demonstrates exceptional selectivity for its primary target, c-Met. Published data indicates that at a concentration of 1 µM, it inhibits over 267 other kinases by less than 30%[1]. This high degree of selectivity is a desirable characteristic for a targeted therapeutic, minimizing the potential for off-target related side effects.

  • Staurosporine , a natural product, is a pan-kinase inhibitor, showing potent inhibition across a vast array of kinases from different families[2]. Its broad activity makes it a useful positive control in kinase assays but unsuitable as a therapeutic due to its lack of specificity.

  • Crizotinib , while clinically effective, is a multi-kinase inhibitor with potent activity against ALK, ROS1, and MET[3][4]. Its broader profile compared to Volitinib highlights the different design strategies and resulting cross-reactivity landscapes even among clinically approved drugs.

Key Signaling Pathway: The c-Met Cascade

The primary target of our representative compound, Volitinib, is the c-Met receptor tyrosine kinase. Understanding its signaling pathway is crucial for contextualizing the inhibitor's mechanism of action.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT Activates STAT STAT3 Pathway cMet->STAT Activates SRC_Pathway SRC Pathway cMet->SRC_Pathway Activates Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Gene_Transcription Gene_Transcription STAT->Gene_Transcription Motility_Invasion Motility_Invasion SRC_Pathway->Motility_Invasion Motility & Invasion Volitinib Volitinib Volitinib->cMet Inhibits (ATP-Competitive)

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by Volitinib.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The determination of a kinase inhibitor's selectivity profile is typically achieved through high-throughput screening against a large panel of kinases. Two common methodologies are the KINOMEscan™ competition binding assay and radiometric kinase assays.

KINOMEscan™ Competition Binding Assay

This technology provides a quantitative measure of the interactions between a test compound and a large panel of kinases by measuring the amount of kinase that binds to an immobilized ligand in the presence of the test compound.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_quant Quantification node1 DNA-tagged Kinase node4 Incubate Components: Kinase + Ligand + Compound node1->node4 node2 Immobilized Ligand (on beads) node2->node4 node3 Test Compound (e.g., Volitinib) node3->node4 node5 Wash to remove unbound kinase node4->node5 node6 Quantify bound kinase via qPCR of DNA tag node5->node6

Figure 2: General Workflow for a KINOMEscan™ Experiment.

Step-by-Step Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a unique DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as magnetic beads[5].

  • Competition Assay: The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand in the wells of a microtiter plate. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase[5].

  • Washing: After incubation, the beads are washed to remove unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR)[5]. The amount of bound kinase is inversely proportional to the affinity of the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase. For more detailed characterization, dissociation constants (Kd) can be determined from an 11-point dose-response curve[5].

Radiometric Kinase Assay (Filter Binding)

This is a traditional and robust method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.

Step-by-Step Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable peptide or protein substrate, the test compound at various concentrations, and a buffer system containing Mg²⁺.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP[6][7]. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of an acid, such as phosphoric acid, which also helps in the subsequent binding of the phosphorylated substrate to the filter membrane.

  • Substrate Capture: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter mat or membrane (e.g., P81 paper)[6]. The positively charged membrane binds the negatively charged phosphorylated substrate.

  • Washing: The filter mat is washed multiple times with a phosphoric acid solution to remove unincorporated radiolabeled ATP[6].

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager[6].

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO). IC₅₀ values are then determined by fitting the data to a dose-response curve.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of potent kinase inhibitors. As exemplified by Volitinib, it is possible to achieve a high degree of selectivity for the intended target, a critical attribute for minimizing off-target effects and improving the therapeutic window. The comprehensive cross-reactivity profiling of any new chemical entity is an indispensable part of the drug discovery process. By employing robust methodologies such as KINOMEscan™ and radiometric assays, researchers can gain a clear understanding of a compound's selectivity and make informed decisions to advance the most promising candidates toward clinical development. This guide underscores the importance of a data-driven approach to kinase inhibitor design and evaluation, ultimately contributing to the development of safer and more effective targeted therapies.

References

A Researcher's Guide to Unveiling the Cellular Target of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's cellular target. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of novel compounds, using Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate as a case study. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as anticancer agents and inhibitors of enzymes like aldehyde dehydrogenase and heparanase-1.[1][2][3]

This guide is designed to be a self-validating system, where each experimental stage builds upon the last, providing orthogonal evidence to increase confidence in the identified target. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic workflow for target deconvolution.

Part 1: The Strategic Workflow for Target Identification and Validation

The path to validating a drug target is not linear and often requires a multi-pronged approach. For a novel compound like this compound, where the target is unknown, a systematic workflow is paramount. The following diagram illustrates a logical progression from broad, unbiased screening to specific, high-confidence validation.

Target_Validation_Workflow cluster_identification Phase 1: Target Identification (Unbiased Approaches) cluster_hypothesis Phase 2: Hypothesis Generation cluster_validation Phase 3: Target Validation (Orthogonal Methods) Phenotypic_Screening Phenotypic Screening (Identify Biological Context) Chemical_Proteomics Chemical Proteomics (Affinity-Based Target Capture) Phenotypic_Screening->Chemical_Proteomics Informs cell model selection Bioinformatics Bioinformatic Analysis (Converge Data & Prioritize Hits) Chemical_Proteomics->Bioinformatics Provides candidate interactors Genetic_Screening Genetic Screening (CRISPR) (Identify Genetic Dependencies) Genetic_Screening->Bioinformatics Provides candidate genetic modifiers CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) Bioinformatics->CETSA Prioritized candidate for validation Biochemical_Assays In Vitro Biochemical Assays (Confirm Functional Modulation) Bioinformatics->Biochemical_Assays Suggests functional assays Cellular_Phenocopy Genetic Validation (CRISPR KO/i/a) (Mimic Pharmacological Effect) Bioinformatics->Cellular_Phenocopy Identifies gene for perturbation CETSA->Biochemical_Assays Confirms direct binding Biochemical_Assays->Cellular_Phenocopy Confirms mechanism

Caption: A strategic workflow for identifying and validating the cellular target of a novel compound.

Part 2: Phase 1 - Unbiased Target Identification Approaches

When the target of a compound is unknown, it is crucial to cast a wide net. The following unbiased methods are powerful tools for generating a list of potential candidates.

Chemical Proteomics: Fishing for Interacting Proteins

Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule in a complex biological sample.[4][5][6][7] This approach typically involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is critical to choose a linker position that does not disrupt the compound's biological activity.

  • Cell Culture and Lysate Preparation: Grow a relevant cell line (e.g., one that shows a phenotypic response to the compound) to 80-90% confluency. Lyse the cells in a non-denaturing buffer to maintain protein integrity.

  • Affinity Pulldown: Incubate the cell lysate with the biotinylated compound immobilized on streptavidin beads. Include a control with a non-biotinylated compound or beads alone to identify non-specific binders.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the compound-treated and control samples to identify specific interactors.

CRISPR-Based Genetic Screens: Uncovering Genetic Dependencies

CRISPR-Cas9 technology can be used in genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to a compound.[8][][10][11][12] This provides strong genetic evidence for the involvement of these genes or their pathways in the compound's mechanism of action.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Knockout Screen Workflow A 1. Lentiviral gRNA Library Transduction B 2. Antibiotic Selection of Transduced Cells A->B C 3. Split Population: DMSO (Control) vs. Compound B->C D 4. Cell Growth and Harvest C->D Incubate for several population doublings E 5. Genomic DNA Extraction D->E F 6. PCR Amplification of gRNA Cassettes E->F G 7. Next-Generation Sequencing F->G H 8. Data Analysis (gRNA Enrichment/Depletion) G->H

Caption: A typical workflow for a pooled CRISPR-Cas9 knockout screen to identify drug resistance or sensitivity genes.

Part 3: Phase 2 - Hypothesis Generation and Prioritization

The unbiased approaches in Phase 1 will likely generate a list of tens to hundreds of candidate proteins. The next crucial step is to integrate this data and prioritize the most promising candidates for validation.

Data SourceInformation ProvidedPrioritization Strategy
Chemical Proteomics Direct protein interactors of the compound.Rank by enrichment score and confidence of identification.
CRISPR Screen Genes that modify cellular response to the compound.Rank by the statistical significance of gRNA enrichment or depletion.
Literature/Database Mining Known functions, pathways, and disease relevance of candidates.Cross-reference candidates with known biology of the imidazo[1,2-a]pyridine scaffold.

Part 4: Phase 3 - Orthogonal Target Validation

Once a high-confidence candidate target is identified, it must be validated through orthogonal methods. These experiments aim to provide definitive evidence of direct target engagement and functional modulation.

Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target protein in a cellular context.[13][14][15][16] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[14][16]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[13]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.[13]

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro Biochemical Assays: Demonstrating Functional Modulation

If the prioritized target is an enzyme, a direct biochemical assay is essential to confirm that the compound modulates its activity. For instance, if the target is a kinase, a kinase activity assay would be appropriate.

Comparison of Kinase Assay Platforms

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., ³³PanQinase™) [17]Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.High sensitivity, considered a gold standard.Requires handling of radioactive materials.
Fluorescence-Based Assays (e.g., Mobility Shift Assay) [18]Measures the change in fluorescence polarization or intensity upon substrate phosphorylation.Non-radioactive, amenable to high-throughput screening.Prone to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) [17]Measures the amount of ADP produced in the kinase reaction.High sensitivity, broad applicability.Can be affected by compounds that interfere with the luciferase reaction.
Genetic Validation: Phenocopying the Pharmacological Effect

The ultimate validation comes from demonstrating that genetically perturbing the target protein (e.g., via CRISPR-mediated knockout or knockdown) recapitulates the phenotype observed with the compound.[8][][10][11][12] This provides a strong link between the compound's effect and its engagement with the specific target.

Experimental Workflow for Genetic Validation

  • Generate a Target Knockout/Knockdown Cell Line: Use CRISPR-Cas9 to create a stable cell line with the target gene knocked out or its expression knocked down.

  • Phenotypic Analysis: Compare the phenotype of the knockout/knockdown cells with that of wild-type cells treated with this compound.

  • Rescue Experiment (Optional but Recommended): Transfect the knockout cells with a version of the target gene that is resistant to the CRISPR-gRNA. If the compound's phenotype is rescued, it provides strong evidence that the effect is on-target.

Conclusion

The journey to validate the cellular target of a novel compound like this compound is a rigorous but essential process in drug discovery. By employing a systematic and multi-faceted approach that combines unbiased screening with orthogonal validation methods, researchers can build a strong, data-driven case for a compound's mechanism of action. This guide provides a robust framework to navigate this complex process, ultimately increasing the probability of success in developing novel therapeutics.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridine Esters: From Traditional Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antiulcer properties.[1][2] The strategic placement of an ester functionality on this privileged scaffold provides a versatile handle for further molecular elaboration, making the efficient synthesis of imidazo[1,2-a]pyridine esters a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to imidazo[1,2-a]pyridine esters, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each methodology, providing detailed, field-proven experimental protocols and supporting data to empower researchers in making informed decisions for their synthetic campaigns.

The Classic Approach: Two-Step Tschitschibabin-Type Condensation

The traditional synthesis of imidazo[1,2-a]pyridines, a variation of the Tschitschibabin reaction, involves a two-step process: the reaction of a 2-aminopyridine with an α-halocarbonyl compound to form an intermediate pyridinium salt, followed by intramolecular cyclization.[3] This method, while robust and well-established, often requires elevated temperatures and can be time-consuming.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This initial SN2 reaction forms a pyridinium salt intermediate. Subsequent deprotonation of the exocyclic amino group by a base generates a zwitterionic species, which then undergoes an intramolecular cyclization via nucleophilic attack of the deprotonated amino group onto the carbonyl carbon. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. The choice of a mild base is crucial to facilitate the cyclization without promoting unwanted side reactions.

Tschitschibabin_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Sₙ2 Attack alpha-Haloester alpha-Haloester alpha-Haloester->Pyridinium_Salt Zwitterion Zwitterionic Intermediate Pyridinium_Salt->Zwitterion Deprotonation Base Base Base->Zwitterion Cyclized_Intermediate Cyclized Intermediate Zwitterion->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Ester Cyclized_Intermediate->Product Dehydration

Caption: Mechanism of the Tschitschibabin-type synthesis of imidazo[1,2-a]pyridine esters.

Experimental Protocol: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and add sodium bicarbonate (2.0 eq).

  • Continue to stir the mixture at reflux for an additional 12-16 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.[4]

The Efficient One-Pot Approach: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines.[5][6][7] This methodology offers significant advantages in terms of atom economy, procedural simplicity, and the ability to rapidly generate diverse libraries of compounds from readily available starting materials.

Mechanistic Rationale

The GBB reaction commences with the acid-catalyzed condensation of a 2-aminopyridine and an aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the imine. The resulting intermediate subsequently rearranges and eliminates a molecule of water to afford the aromatic imidazo[1,2-a]pyridine product.[1] The use of a Lewis or Brønsted acid catalyst is often employed to accelerate the initial imine formation.

GBB_Workflow Start Components 2-Aminopyridine Aldehyde Isocyanide Ester Start->Components Reaction One-Pot Reaction (Acid Catalyst) Components->Reaction Purification Work-up & Purification Reaction->Purification Product Imidazo[1,2-a]pyridine Ester Purification->Product

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) synthesis.

Experimental Protocol: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (Conceptual)

While a specific protocol for this exact ester via GBB is not readily found in the provided search results, a general procedure can be adapted based on the synthesis of analogous structures.[2][5][8]

Materials:

  • 2-Aminopyridine

  • Benzaldehyde

  • Ethyl isocyanoacetate

  • Scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (p-TsOH)

  • Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

  • To a mixture of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add a catalytic amount of Sc(OTf)₃ (10 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add ethyl isocyanoacetate (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or gently heat to 50-60 °C for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

The Accelerated Pathway: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[9][10] The synthesis of imidazo[1,2-a]pyridine esters is no exception, with both the traditional two-step and multicomponent reactions benefiting from microwave irradiation.

Rationale for Enhancement

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional heating methods. This efficient energy transfer can overcome activation energy barriers more effectively, leading to accelerated reaction rates. In the context of imidazo[1,2-a]pyridine synthesis, this translates to shorter reaction times for both the N-alkylation and cyclization steps in the Tschitschibabin-type synthesis, as well as for the multicomponent GBB reaction.

Microwave_Workflow Reactants Starting Materials (2-Aminopyridine, α-Haloester, etc.) Microwave Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Workup Cooling & Work-up Microwave->Workup Product Imidazo[1,2-a]pyridine Ester Workup->Product

Caption: General workflow for microwave-assisted synthesis of imidazo[1,2-a]pyridine esters.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Materials:

  • 2-Amino-6-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-6-methylpyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 20-30 minutes.[11]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Comparative Analysis

Synthetic RouteKey AdvantagesKey DisadvantagesTypical Reaction TimeTypical Yields
Tschitschibabin-Type Well-established, reliable, readily available starting materials.Two-step process, often requires high temperatures and long reaction times.16-24 hours40-70%[4]
Groebke-Blackburn-Bienaymé One-pot, high atom economy, rapid library generation, mild conditions.Isocyanides can be toxic and require careful handling; catalyst may be required.12-24 hours60-90%[5][8]
Microwave-Assisted Dramatically reduced reaction times, often higher yields, improved purity.Requires specialized microwave equipment.10-60 minutes70-95%[9][11][12]

Choosing the Right Path: A Decision-Making Framework

The selection of an optimal synthetic route depends on the specific goals of the research project.

Decision_Tree Start Project Goal? Rapid_Library Rapid Library Synthesis & Diversity? Start->Rapid_Library Scale_Up Large-Scale Synthesis of a Single Target? Start->Scale_Up Time_Critical Is Speed Paramount? Start->Time_Critical Rapid_Library->Scale_Up No GBB Groebke-Blackburn-Bienaymé Rapid_Library->GBB Yes Scale_Up->Time_Critical No Tschitschibabin Tschitschibabin-Type Scale_Up->Tschitschibabin Yes Time_Critical->Start No Microwave Microwave-Assisted Time_Critical->Microwave Yes

Caption: Decision tree for selecting a synthetic route to imidazo[1,2-a]pyridine esters.

For rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies, the Groebke-Blackburn-Bienaymé reaction is the method of choice due to its one-pot nature and the commercial availability of a wide variety of aldehydes and isocyanides.

For the large-scale synthesis of a specific target compound where cost and robustness are primary concerns, the traditional Tschitschibabin-type synthesis remains a viable and well-understood option.

When speed is the most critical factor, for instance, in the rapid synthesis of a key intermediate, microwave-assisted synthesis offers an unparalleled advantage, significantly accelerating the reaction process.

Future Perspectives: The Advent of Flow Chemistry

Continuous flow chemistry represents the next frontier in the synthesis of imidazo[1,2-a]pyridines. This technology offers enhanced safety, scalability, and the potential for automated synthesis. While detailed protocols for the synthesis of imidazo[1,2-a]pyridine esters in flow are still emerging, the principles of improved heat and mass transfer in flow reactors suggest that this methodology will likely offer significant advantages in terms of reaction control, yield, and purity. Researchers are encouraged to explore this promising area for further optimization of these important synthetic transformations.

References

A Head-to-Head Comparison of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate with Known Inhibitors of Mycobacterium tuberculosis's Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antitubercular Agents and the Promise of the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has created an urgent need for the discovery and development of novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a promising chemotype in this arena.[2] High-throughput screening campaigns have identified numerous IP derivatives with potent activity against M. tuberculosis.[3][4] One of the most significant validated targets for this class of compounds is the cytochrome bc1 complex (Complex III) of the electron transport chain, specifically the QcrB subunit.[3][4][5] Inhibition of this complex disrupts the bacterium's ability to generate ATP, a process vital for its survival.[6][7]

This guide presents a comprehensive head-to-head comparison of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate , a representative of the IP scaffold, with known inhibitors of the M. tuberculosis QcrB subunit. While direct experimental data for this specific compound against QcrB is not yet publicly available, this document will serve as a robust framework for its evaluation. We will delve into the mechanism of action of known inhibitors, provide detailed experimental protocols for assessing anti-tubercular activity and cytotoxicity, and present a comparative analysis based on the established structure-activity relationships of the imidazo[1,2-a]pyridine class.

The Target: M. tuberculosis Cytochrome bc1 Complex (QcrB subunit)

The cytochrome bc1 complex is a crucial component of the electron transport chain in M. tuberculosis, responsible for pumping protons across the inner membrane to generate a proton motive force, which in turn drives ATP synthesis. The QcrB subunit is a key component of this complex and has been validated as a druggable target.[5] The clinical candidate Telacebec (Q203) , an imidazo[1,2-a]pyridine derivative, exerts its potent antitubercular activity through the inhibition of QcrB.[6][8][9]

ETC_Inhibition cluster_ETC M. tuberculosis Electron Transport Chain cluster_Inhibitors Inhibitors NADH_Dehydrogenase NADH Dehydrogenase (Complex I) Cytochrome_bc1 Cytochrome bc1 Complex (Complex III - QcrB subunit) NADH_Dehydrogenase->Cytochrome_bc1 e- Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) Succinate_Dehydrogenase->Cytochrome_bc1 e- Cytochrome_c_Oxidase Cytochrome c Oxidase (Complex IV) Cytochrome_bc1->Cytochrome_c_Oxidase e- ATP ATP Cytochrome_bc1->ATP Disruption of ATP Synthesis ATP_Synthase ATP Synthase (Complex V) Cytochrome_c_Oxidase->ATP_Synthase H+ gradient ATP_Synthase->ATP ATP Production Compound_X This compound (Candidate Inhibitor) Compound_X->Cytochrome_bc1 Proposed Inhibition Known_Inhibitors Known QcrB Inhibitors (e.g., Telacebec) Known_Inhibitors->Cytochrome_bc1 Inhibition

Caption: Proposed mechanism of action for this compound.

Head-to-Head Comparison with Known QcrB Inhibitors

The following table provides a comparative overview of this compound (hypothetical data based on scaffold activity) and known inhibitors of M. tuberculosis QcrB.

CompoundChemical ScaffoldTargetPotency (MIC against M. tb H37Rv)Key Features & Remarks
This compound Imidazo[1,2-a]pyridineQcrB (predicted) To be determined Candidate for evaluation. The chloro- and ethyl-carboxylate substitutions may influence potency and pharmacokinetic properties.
Telacebec (Q203) Imidazo[1,2-a]pyridineQcrB2.7 nM (MIC50)[8]First-in-class clinical candidate targeting QcrB.[6] Active against MDR-TB.[6]
Lansoprazole Sulfide (LPZS) BenzimidazoleQcrB~1 µM[1]Active metabolite of the proton pump inhibitor lansoprazole. Identified through intracellular screening.[1]
AX-35 Arylvinylpiperazine AmideQcrBBacteriostatic in wild-type M. tb, bactericidal in ΔcydAB mutant.[10]Novel chemical class of QcrB inhibitors with a different binding mode compared to Telacebec.[10]
CWHM-1023 4-Amino-thieno[2,3-d]pyrimidineQcrB~83 nM (IC50)[11]A novel series of QcrB inhibitors, chemically distinct from imidazopyridines.[11]

Experimental Protocols for Evaluation

To ascertain the potential of this compound as a QcrB inhibitor, a series of in vitro assays are essential.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microtiter plates

  • Test compound (this compound)

  • Positive control (e.g., Isoniazid or Telacebec)

  • Resazurin dye

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Include a positive control (no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed, indicating inhibition of bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay A Prepare serial dilutions of This compound C Inoculate 96-well plate with bacteria and compound A->C B Prepare M. tuberculosis inoculum B->C D Incubate at 37°C C->D E Add Resazurin D->E F Incubate and read results E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compound against mammalian cells.

Materials:

  • Human cell line (e.g., HepG2 or Vero cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the old medium with the medium containing the compound dilutions.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add MTT solution to each well and incubate for 2-4 hours.[12]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

ADME-Tox Profile Prediction

In silico tools can provide an early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound. Several web-based platforms and software packages are available for this purpose.[14]

Expected Outcomes and Interpretation

A potent inhibitor of M. tuberculosis should exhibit a low MIC value, indicating high efficacy against the bacterium. Furthermore, a favorable therapeutic window is demonstrated by a high IC50 value in the cytotoxicity assay, suggesting low toxicity to mammalian cells. The Selectivity Index (SI), calculated as the ratio of the cytotoxic IC50 to the antitubercular MIC, is a critical parameter; a higher SI value is desirable.

Conclusion

This compound, as a member of the promising imidazo[1,2-a]pyridine class, warrants investigation as a potential inhibitor of the M. tuberculosis cytochrome bc1 complex. The experimental framework outlined in this guide provides a clear path for its evaluation. A direct comparison of its activity with established QcrB inhibitors like Telacebec will be crucial in determining its potential as a novel antitubercular lead compound. The insights gained from such studies will be invaluable for the rational design of next-generation antitubercular agents to combat the global threat of tuberculosis.

References

Ensuring Reproducibility in Biological Assays: A Guide for Researchers Utilizing Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental findings is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays, with a specific focus on the promising but nuanced class of imidazo[1,2-a]pyridine derivatives, exemplified by Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. As researchers increasingly investigate the therapeutic potential of this scaffold, which has shown a wide range of biological activities including antitubercular and anticancer effects, a thorough understanding of experimental best practices is essential for generating robust and reliable data.[1][2][3]

This document will navigate the complexities of assay design, compound handling, and data interpretation. It will also present a comparative overview of common assay platforms and offer detailed protocols to empower researchers to conduct self-validating experiments.

The Challenge of Reproducibility with Novel Small Molecules

The journey of a novel compound from synthesis to a validated biological hit is fraught with potential for variability. Factors such as compound purity, stability, and solubility can significantly impact assay performance, leading to inconsistent results between experiments and laboratories. For the imidazo[1,2-a]pyridine class of molecules, their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties, necessitate a rigorous approach to assay validation.[2][3]

Key Considerations for this compound

While specific data on the reproducibility of assays with this compound is not extensively published, we can infer potential challenges and best practices based on its structure and the broader imidazo[1,2-a]pyridine family.

Compound Quality and Handling:

  • Purity: The presence of synthetic byproducts or impurities can lead to off-target effects or interfere with assay readouts. It is crucial to use highly purified and well-characterized batches of the compound.

  • Solubility: Poor solubility in aqueous assay buffers can lead to compound precipitation and an underestimation of its true potency.

  • Stability: The stability of the compound in solution and under various storage conditions should be assessed to prevent degradation over time.

Comparative Guide to Relevant Biological Assays

The imidazo[1,2-a]pyridine scaffold has been investigated for several therapeutic applications. Below is a comparison of common assays that could be employed to evaluate the biological activity of this compound.

Anticancer Activity Assays

Many imidazo[1,2-a]pyridine derivatives have been explored for their cytotoxic effects on cancer cell lines.[4][5]

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases.High-throughput, inexpensive, well-established.Can be affected by compounds that interfere with cellular redox state; indirect measure of cell viability.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells.High sensitivity, good linearity, suitable for high-throughput screening.More expensive than colorimetric assays; enzyme-based, so susceptible to inhibition.
Clonogenic Assay Assesses the ability of single cells to form colonies."Gold standard" for determining cytotoxicity; measures reproductive integrity.Low-throughput, time-consuming (weeks), requires optimization for each cell line.
Antitubercular Activity Assays

Derivatives of imidazo[1,2-a]pyridine have shown potent activity against Mycobacterium tuberculosis.[1]

Assay TypePrincipleAdvantagesDisadvantages
Microplate AlamarBlue Assay (MABA) Uses a redox indicator to measure metabolic activity of M. tuberculosis.High-throughput, relatively inexpensive, widely used for screening.Indirect measure of viability; can be affected by compounds that interfere with the dye.
Luminescence-based Assays (e.g., Luciferase) Genetically engineered M. tuberculosis expressing a luciferase reporter gene.High sensitivity, rapid results, can be used in high-throughput formats.Requires specialized equipment (luminometer); construction of reporter strains can be complex.
Colony Forming Unit (CFU) Counting Serial dilution and plating of treated bacteria to count viable colonies.Direct measure of bactericidal activity; considered a "gold standard".Low-throughput, labor-intensive, slow (weeks to get results).

Experimental Protocols for Robust and Reproducible Data

To ensure the generation of high-quality, reproducible data, it is imperative to follow standardized and well-documented protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, HT-29).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Workflow for Ensuring Compound Quality

A critical, yet often overlooked, aspect of reproducibility is the rigorous quality control of the small molecule itself.

Compound_QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_bioassay_prep Preparation for Bioassay cluster_bioassay Biological Assay Synthesize Synthesize Compound Purify Purify (e.g., Chromatography) Synthesize->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS HPLC HPLC/UPLC (Purity Assessment) Purify->HPLC Solubility Solubility Test (e.g., in DMSO, PBS) HPLC->Solubility Stability Stability Assessment (e.g., in assay buffer) Solubility->Stability Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Stability->Stock Assay Perform Biological Assay Stock->Assay

Caption: Workflow for ensuring the quality of a synthetic compound before use in biological assays.

Visualizing Experimental Logic: The Path to Reproducible Results

The following diagram illustrates the key pillars that underpin the generation of reproducible data in biological assays.

Reproducibility_Pillars cluster_compound Pillar 1: Compound Integrity cluster_assay Pillar 2: Assay Validation cluster_data Pillar 3: Data Analysis & Reporting Compound Compound Integrity Purity Purity (>95%) Compound->Purity Identity Identity Confirmation (NMR, MS) Compound->Identity Stability Known Stability Compound->Stability Assay Assay Validation SOP Standard Operating Procedures (SOPs) Assay->SOP Controls Appropriate Controls (Positive, Negative, Vehicle) Assay->Controls Replicates Sufficient Replicates (Technical & Biological) Assay->Replicates Data Data Analysis & Reporting Stats Appropriate Statistics Data->Stats Transparent Transparent Reporting (Methods, Raw Data) Data->Transparent Reproducibility Reproducible Results Purity->Reproducibility Identity->Reproducibility Stability->Reproducibility SOP->Reproducibility Controls->Reproducibility Replicates->Reproducibility Stats->Reproducibility Transparent->Reproducibility

Caption: The three pillars supporting reproducible biological assay outcomes.

By meticulously controlling for variables related to the compound, the assay itself, and the subsequent data analysis, researchers can have greater confidence in their findings and contribute to the collective advancement of science.

References

Probing the Molecular Target: A Comparative Guide to Elucidating the Mechanism of Action of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2] Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate represents a promising but mechanistically uncharacterized member of this versatile class. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm its mechanism of action. We will compare potential pathways, outline validating experiments, and present a logical workflow for unambiguous target identification.

The Imidazo[1,2-a]pyridine Landscape: A Tale of Diverse Targets

The therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a variety of biological targets. Notably, different substitutions on the core scaffold can drastically alter their pharmacological profile. For instance, certain derivatives function as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, making them attractive anticancer candidates.[3] In the realm of infectious diseases, specific imidazo[1,2-a]pyridines have been shown to target QcrB, a key component of the electron transport chain in Mycobacterium tuberculosis, thereby disrupting cellular energy production.[4][5] Other reported targets for this chemical class include cyclin-dependent kinases and the insulin-like growth factor 1 receptor tyrosine kinase.[3] This diversity underscores the necessity of a rigorous and systematic approach to pinpoint the precise mechanism of any new analogue.

A Phased Approach to Mechanism of Action Confirmation

To elucidate the mechanism of action for this compound, a multi-pronged approach is essential. This involves a progression from broad cellular-level observations to specific molecular-level interactions.

Phase 1: Initial Cellular Phenotyping and Pathway Analysis

The initial step is to determine the broad cellular effects of the compound. This will provide crucial clues to narrow down the potential mechanisms.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area (e.g., various cancer cell lines if anticancer activity is hypothesized).

  • Treatment: Seed cells in 96-well plates and treat with a concentration range of this compound for 24, 48, and 72 hours.

  • Viability Assessment: Utilize a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo® to quantify cell viability.

  • Data Analysis: Calculate IC50 values at each time point to determine the potency of the compound.

Rationale: This initial screen provides fundamental information on the compound's cytostatic or cytotoxic effects and the concentration range for subsequent, more detailed experiments.

Experimental Protocol: Western Blotting for Key Signaling Pathways

  • Cell Treatment and Lysis: Treat selected cell lines with the IC50 concentration of the compound for various time points. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against key proteins in suspected pathways (e.g., p-AKT, AKT, p-mTOR, mTOR for the PI3K pathway).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to assess changes in protein phosphorylation or expression levels.

Rationale: Western blotting provides a direct readout of the activation state of key signaling pathways. A decrease in the phosphorylation of proteins like AKT and mTOR would strongly suggest inhibition of the PI3K pathway.[3]

Visualizing the Investigative Workflow

The following diagram illustrates the logical flow of experiments for confirming the mechanism of action.

MOA_Workflow cluster_phase1 Phase 1: Cellular Phenotyping cluster_phase2 Phase 2: Target Hypothesis Generation cluster_phase3 Phase 3: Direct Target Engagement cluster_phase4 Phase 4: In-Cellulo Target Validation phenotyping Cell Viability/ Proliferation Assays pathway_screen Broad Kinase/ Phosphatase Screening phenotyping->pathway_screen Identifies active concentration range western_blot Western Blotting for Key Pathway Proteins (e.g., p-AKT, p-mTOR) pathway_screen->western_blot Narrows down potential pathways target_id Affinity Chromatography/ Mass Spectrometry pathway_screen->target_id Unbiased target identification enzymatic_assay In Vitro Kinase Assays (e.g., PI3K, AKT, mTOR) western_blot->enzymatic_assay binding_assay Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) target_id->binding_assay cet_shift Cellular Thermal Shift Assay (CETSA) enzymatic_assay->cet_shift binding_assay->cet_shift knockdown siRNA/shRNA Target Knockdown cet_shift->knockdown Confirms in-cell target engagement

Caption: Experimental workflow for mechanism of action determination.

Phase 2: Hypothesis Generation and Target Identification

Based on the initial cellular data, a hypothesis regarding the primary target or pathway can be formulated. For an unbiased approach, affinity-based proteomics can be employed.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry

  • Compound Immobilization: Covalently link this compound to a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with total cell lysate to allow for binding of target proteins.

  • Washing and Elution: Wash away non-specifically bound proteins and elute the specific binders.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Rationale: This technique allows for the identification of direct binding partners of the compound without prior assumptions about its target.

Phase 3: In Vitro Validation of Direct Target Interaction

Once a putative target is identified, direct interaction must be confirmed using in vitro assays.

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: In a cell-free system, combine the recombinant target kinase, its substrate, and ATP.

  • Compound Treatment: Add varying concentrations of this compound.

  • Activity Measurement: Quantify kinase activity by measuring substrate phosphorylation, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Rationale: This assay directly measures the inhibitory effect of the compound on the enzymatic activity of the purified target protein, providing strong evidence of a direct interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Target Immobilization: Immobilize the purified target protein on a sensor chip.

  • Compound Injection: Flow different concentrations of this compound over the chip surface.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.

  • Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).

Rationale: SPR provides real-time, label-free quantification of the binding kinetics and affinity between the compound and its target.

Comparative Analysis with Known Imidazo[1,2-a]pyridine Derivatives

To contextualize the findings for this compound, a direct comparison with well-characterized analogues is crucial.

CompoundPrimary Mechanism of ActionKey Experimental EvidenceIC50 (Relevant Assay)Reference
GDC-0941 (Pictilisib) Pan-PI3K InhibitorDecreased p-AKT levels in Western blots; direct inhibition in in vitro kinase assays.3 nM (PI3Kα)[3]
Q203 (Telacebec) QcrB Inhibitor (Antitubercular)Inhibition of M. tuberculosis growth; resistance mutations mapped to the qcrB gene.0.06 µM (M. tuberculosis)[4][5]
This compound To be determinedTo be determinedTo be determinedN/A

Visualizing a Potential Signaling Pathway

Should the experimental evidence point towards inhibition of the PI3K/AKT/mTOR pathway, the following diagram illustrates this mechanism.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound Ethyl 5-chloroimidazo [1,2-a]pyridine-3-carboxylate Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the definitive identification of the mechanism of action for this compound. By progressing from broad cellular observations to specific, direct target engagement assays, and by comparing the results with established imidazo[1,2-a]pyridine derivatives, researchers can confidently elucidate the molecular basis of this compound's biological activity. This detailed mechanistic understanding is a critical step in its journey from a promising chemical entity to a potential therapeutic agent.

References

Benchmarking ADME Properties: A Comparative Guide for Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1] Early and accurate ADME profiling during the discovery stage is a necessary condition for the successful development of small-molecule candidates, as a poor ADME profile is a prominent reason for failure in clinical trials.[1] This guide provides a comprehensive framework for benchmarking the ADME properties of a promising class of compounds, Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate derivatives, against established oral drugs.

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several commercially available drugs such as Zolpidem, Olprinone, and Soraprazan.[2][3] This highlights the therapeutic potential of this heterocyclic system. This guide will delve into the critical in vitro assays necessary to build a robust ADME profile for novel derivatives of this compound, providing the scientific rationale behind each experimental choice and presenting a comparative analysis with benchmark drugs.

The Crucial Role of Early ADME Profiling

Optimizing the ADME properties of a drug molecule is often one of the most challenging aspects of the drug discovery process.[4] A candidate molecule must navigate a complex biological system to reach its target in sufficient concentration and for an adequate duration to elicit a therapeutic effect, all while minimizing off-target toxicity.[5][6] Integrating ADME studies early in the discovery pipeline allows for the identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward compounds with a higher probability of clinical success.[4]

This guide will focus on four key pillars of in vitro ADME assessment:

  • Solubility: A prerequisite for absorption and distribution.

  • Permeability: The ability to cross biological membranes.

  • Metabolic Stability: Resistance to enzymatic degradation.

  • Plasma Protein Binding: The extent to which a drug binds to proteins in the blood.

I. Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical physicochemical property that influences a drug's absorption from the gastrointestinal tract and its distribution throughout the body. Poor solubility can lead to low and erratic oral bioavailability, hindering the development of an effective oral dosage form.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used in early-stage high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization candidates.

Kinetic Solubility (Turbidimetric Method)

This high-throughput assay measures the solubility of a compound as it transitions from a high-concentration organic solvent (typically DMSO) stock into an aqueous buffer.

  • Step 1: Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Step 2: Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Step 3: Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Step 4: Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is reported as the kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Step 1: Sample Preparation: Add an excess amount of the solid this compound derivative to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Step 2: Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Step 3: Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Step 4: Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

Comparative Benchmarking: Solubility

For orally administered drugs, a minimum aqueous solubility of >50 µM is often considered desirable to ensure adequate absorption.

Compound Aqueous Solubility (µM) at pH 7.4 Classification
This compound derivative (Hypothetical)75Moderately Soluble
Propranolol>1000High
Atorvastatin~1Low
Warfarin~17Low
Zolpidem~60Moderately Soluble

Note: Data for benchmark drugs are compiled from various sources. The value for the hypothetical derivative is for illustrative purposes.

II. Permeability: Crossing the Intestinal Barrier

For an orally administered drug to reach systemic circulation, it must permeate the epithelial cell layer of the gastrointestinal tract. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

  • Step 1: Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21 days to allow for differentiation and monolayer formation.

  • Step 2: Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Step 3: Apical to Basolateral (A→B) Permeability:

    • Add the this compound derivative (at a known concentration, e.g., 10 µM) to the apical (donor) side of the transwell.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

  • Step 4: Basolateral to Apical (B→A) Permeability:

    • Add the test compound to the basolateral (donor) side.

    • Collect samples from the apical (receiver) side at the same time points.

  • Step 5: Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Step 6: Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

G cluster_workflow Caco-2 Permeability Assay Workflow cluster_transport Bidirectional Transport start Seed Caco-2 cells on transwell inserts culture Culture for 21 days to form a monolayer start->culture teer Measure TEER to confirm monolayer integrity culture->teer apical_dosing Dose Apical Side (A->B) teer->apical_dosing basolateral_dosing Dose Basolateral Side (B->A) teer->basolateral_dosing basolateral_sampling Sample Basolateral Side apical_dosing->basolateral_sampling Permeation apical_sampling Sample Apical Side basolateral_dosing->apical_sampling Permeation analysis Quantify compound concentration by LC-MS/MS apical_sampling->analysis basolateral_sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation

Caption: Caco-2 Permeability Assay Workflow.

Comparative Benchmarking: Permeability
Compound Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio Permeability Classification
This compound derivative (Hypothetical)151.2High
Propranolol>20<2High
Atorvastatin>10>2High (P-gp substrate)
Warfarin>10<2High
Zolpidem>10<2High

Note: Papp values >10 x 10⁻⁶ cm/s are generally considered high, while values <2 x 10⁻⁶ cm/s are low. An efflux ratio >2 is indicative of active efflux.

III. Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. Rapid metabolism can lead to a short in vivo half-life and low oral bioavailability.

Experimental Protocol: Human Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes.

  • Step 1: Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Step 2: Pre-incubation: Pre-incubate the microsomes and the this compound derivative (e.g., 1 µM) at 37°C.

  • Step 3: Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Step 4: Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Step 5: Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Step 6: Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Step 7: Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Microsomal Stability Assay Workflow cluster_sampling Time-course Sampling start Prepare reaction mixture with microsomes and test compound preincubate Pre-incubate at 37°C start->preincubate initiate Initiate reaction with NADPH preincubate->initiate t0 T=0 min initiate->t0 quench Quench reaction with cold solvent t0->quench t5 T=5 min t5->quench t15 T=15 min t15->quench t30 T=30 min t30->quench t60 T=60 min t60->quench process Centrifuge and collect supernatant quench->process analysis Analyze remaining parent compound by LC-MS/MS process->analysis calculation Calculate t½ and Intrinsic Clearance analysis->calculation

Caption: Microsomal Stability Assay Workflow.

Comparative Benchmarking: Metabolic Stability
Compound In Vitro Half-life (t½, min) Stability Classification
This compound derivative (Hypothetical)45Moderate
Propranolol<10Low
Atorvastatin~20Moderate
Warfarin>60High
Zolpidem~30Moderate

Note: Half-life >30 minutes is generally considered stable, 10-30 minutes is moderately stable, and <10 minutes is unstable.

IV. Plasma Protein Binding: Impact on Distribution and Efficacy

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[7] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[7]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is the gold standard for determining plasma protein binding. The RED device offers a higher throughput format.

  • Step 1: Device Preparation: The RED device consists of inserts with two chambers separated by a semipermeable membrane.

  • Step 2: Sample Addition: Add plasma containing the this compound derivative (e.g., 1 µM) to one chamber and buffer to the other.

  • Step 3: Equilibration: Incubate the plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Step 4: Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Step 5: Sample Processing: Combine the plasma sample with an equal volume of buffer and the buffer sample with an equal volume of drug-free plasma to create a matched matrix for analysis.

  • Step 6: Quantification: Analyze the drug concentration in both processed samples by LC-MS/MS.

  • Step 7: Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Benchmarking: Plasma Protein Binding
Compound Human Plasma Protein Binding (%) Fraction Unbound (fu) Binding Classification
This compound derivative (Hypothetical)92%0.08High
Propranolol~90%~0.10High
Atorvastatin>98%<0.02Very High
Warfarin>99%<0.01Very High
Zolpidem~92%~0.08High

Note: Binding >90% is considered high, and >99% is very high. While high binding is not necessarily a negative attribute, it needs to be considered in the context of the drug's potency.

V. In Silico ADME Prediction: A Preliminary Screen

Before embarking on resource-intensive in vitro experiments, in silico ADME prediction models can provide valuable early insights into the potential properties of a compound series. These computational tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict ADME parameters based on the chemical structure of a molecule.

A variety of commercial and open-access software can be used for this purpose. These tools can predict a wide range of properties, including those discussed above, as well as others like pKa, LogP, and potential for hERG inhibition. While these predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds for synthesis and testing.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the in vitro ADME properties of this compound derivatives. By employing a suite of standardized assays for solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive profile of their compounds of interest.

The provided comparative data for established oral drugs serves as a valuable reference for interpreting experimental results. A promising drug candidate would ideally possess a balanced ADME profile: adequate solubility and permeability for good absorption, sufficient metabolic stability to achieve a desirable duration of action, and a degree of plasma protein binding that allows for an effective concentration of free drug at the target site.

The journey of a drug from discovery to the clinic is long and challenging. A robust and early assessment of ADME properties is a critical step in navigating this path successfully, ensuring that the most promising candidates are advanced with a higher degree of confidence.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. As a chlorinated heterocyclic compound utilized in pharmaceutical research and drug development, its unique chemical structure necessitates rigorous disposal procedures to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is an irritant and requires careful management. The primary hazards, based on data from closely related structural analogs, are summarized below.

Table 1: Hazard Profile of this compound | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :---: | :---: | :--- | | Health Hazards |

alt text
| Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

  • Chemical Reactivity: This compound is incompatible with strong oxidizing agents[1]. Accidental mixing can lead to vigorous, exothermic reactions.

  • Thermal Decomposition: When subjected to high heat, such as in a fire, hazardous decomposition products can be generated[1]. Due to its structure containing chlorine, nitrogen, and carbon, these products may include toxic and corrosive gases like hydrogen chloride (HCl), various nitrogen oxides (NOx), and carbon monoxide (CO).

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during use. Adherence to proper engineering controls and PPE is the first line of defense against exposure.

  • Engineering Controls: All work involving this compound, including weighing, transfers, and the initial stages of waste collection, must be conducted in a well-ventilated chemical fume hood. An emergency eye wash station and safety shower must be immediately accessible[1].

  • Personal Protective Equipment (PPE): The minimum required PPE for handling this compound and its waste is detailed below.

Table 2: Required Personal Protective Equipment (PPE)

Area of Protection Required Equipment Governing Standard (USA)
Hands Chemical-resistant gloves (e.g., Nitrile). 29 CFR 1910.138[1]
Eyes/Face Chemical goggles or safety glasses with a face shield. 29 CFR 1910.133[1]
Body A properly fastened lab coat. N/A

| Respiratory | Required only if ventilation is inadequate. | 29 CFR 1910.134[1] |

Waste Segregation and Containment Protocol

Proper segregation and containment are critical for preventing accidental reactions and ensuring the waste is accepted by a licensed disposal facility. It is a violation of regulations to dispose of this chemical via sink or evaporation[2][3].

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container with a secure screw-top cap. When chemical compatibility is not an issue, plastic containers are often preferred to minimize the risk of breakage[3].

    • Ensure the container is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.

    • Never use a container that previously held an incompatible material, such as a strong oxidizing agent.

  • Label the Container Before Use:

    • Affix a hazardous waste tag to the empty container.

    • Clearly write the words "Hazardous Waste "[2].

    • List the full chemical name: "This compound ". Do not use abbreviations, acronyms, or chemical formulas[3].

    • If creating a mixed waste stream (e.g., dissolved in a solvent), list all constituents and their approximate percentages.

    • Include the date of generation, the laboratory room number, and the Principal Investigator's name[3].

  • Accumulate Waste Safely:

    • Collect all waste—including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinses—directly into the labeled container.

    • Keep the waste container closed at all times except when adding waste[2]. This is a key compliance point that prevents the release of vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of laboratory personnel[2].

The Disposal Workflow: From Benchtop to Destruction

The ultimate fate of this compound is destruction via high-temperature incineration. The following workflow outlines the necessary steps to move the waste from the laboratory to a certified facility in a safe and compliant manner.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures cluster_destruction Final Disposition Gen Waste Generation (Pure compound, contaminated items, or solutions) Seg Step 1: Segregate Waste & Select Compatible Container Gen->Seg Label Step 2: Label Container (Full chemical name, hazards) Seg->Label Store Step 3: Store in SAA (Keep container closed) Label->Store EHS Step 4: Arrange Pickup (Contact Institutional EHS) Store->EHS Transport Step 5: Transport (Licensed hazardous waste hauler) TSDF Step 6: Receipt at TSDF (Treatment, Storage, & Disposal Facility) Incinerate Step 7: Final Disposal (High-Temperature Incineration with Flue Gas Scrubber) TSDF->Incinerate

Caption: Disposal workflow for this compound.

Detailed Workflow Explanation:

  • Waste Characterization and Segregation: Identify the waste stream. Is it pure, unadulterated compound? Is it mixed with solvents? Is it on solid media like silica gel or contaminated gloves? Segregate accordingly into the pre-labeled container as described in Section 3.

  • Container Management: Do not overfill the container; a maximum of 90% capacity is a good practice to allow for expansion and prevent spills[4]. Ensure the exterior of the container is clean and free of contamination.

  • Storage in Satellite Accumulation Area (SAA): Keep the sealed container in your designated SAA. Per regulations, once a container is full, it must be removed from the SAA within three days[2]. Partially filled containers can remain for up to one year[2].

  • Coordinate with Environmental Health & Safety (EHS): Contact your institution's EHS department to schedule a waste pickup. They are responsible for consolidating waste and preparing it for shipment off-site.

  • Transportation: The waste will be transported by a licensed hazardous waste hauler to a certified Treatment, Storage, and Disposal Facility (TSDF)[4][5]. This process is highly regulated by the Department of Transportation (DOT) and the Environmental Protection Agency (EPA).

  • Final Disposal Method: The recommended and most appropriate disposal method is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber [1].

    • Why Incineration? The high temperatures effectively break down the stable imidazopyridine ring structure.

    • Why a Scrubber? The "chloro" component of the molecule will form hydrogen chloride (HCl) gas upon combustion. A flue gas scrubber is essential to neutralize this corrosive and toxic acid before it is released into the atmosphere, thereby protecting the environment.

Regulatory Compliance and Emergency Procedures

Regulatory Framework: All hazardous waste disposal activities in the United States are governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the EPA[3][4]. Worker safety during these operations is regulated by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard[6][7]. Always follow your institution's specific guidelines, which are designed to meet or exceed these federal mandates.

Emergency Procedures for Spills and Exposures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or physician if you feel unwell[1].

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Sweep or shovel the material into your labeled hazardous waste container.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment[1].

References

Personal protective equipment for handling Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from closely related chemical structures.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety data for a closely related structural analogue, Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, and general principles for handling halogenated heterocyclic compounds.[1] It is imperative to treat this compound with a high degree of caution and to perform a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment

Based on the GHS classification of its close analogue, this compound should be considered a hazardous substance with the following potential classifications[1]:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the reactive nature of the imidazopyridine core, which can interact with biological macromolecules, and the presence of a chloro-substituent, which can enhance its toxicological profile.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Safety Goggles- N95 Respirator- Prevents dermal absorption and skin irritation. Double gloving minimizes contamination of the inner glove.[2]- Protects skin and personal clothing from contamination.- Protects eyes from airborne particulates.- Minimizes inhalation of fine dust particles that may cause respiratory irritation.[1]
Dissolving and Solution Handling - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (when handling >50 mL)- Protects against skin contact with the dissolved compound.- Protects skin and personal clothing from splashes.- Offers superior protection against chemical splashes to the eyes compared to safety glasses.[1]- Provides an additional layer of protection for the entire face from splashes.
Running Reactions and Work-up - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles- Work within a certified chemical fume hood- Protects against accidental skin contact.- Protects skin and personal clothing.- Protects eyes from potential splashes or energetic reactions.- A primary engineering control to prevent inhalation of vapors or aerosols.
Spill Cleanup - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-resistant Apron or Coveralls- Chemical Splash Goggles- Face Shield- Air-Purifying Respirator (APR) with organic vapor cartridges- Provides enhanced protection against prolonged or high-concentration exposure.- Protects against widespread contamination of clothing and skin.- Essential for protecting the eyes from splashes of the spilled material.- Protects the entire face from splashes.- Necessary to protect against inhalation of high concentrations of vapors or dust.
Safe Handling and Operational Plan

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.

  • Pre-use Inspection: Before use, inspect the container for any damage or leaks.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the compound. Use a spatula to transfer the solid and avoid generating dust.

  • Closure: Immediately and securely close the container after weighing.

  • Decontamination: Wipe down the spatula and the weighing area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

3.2. In-Experiment Use:

  • Fume Hood: All procedures involving this compound, including dissolving, reacting, and work-up, must be performed in a certified chemical fume hood.[1]

  • Controlled Addition: When adding the compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Temperature Control: Be mindful of any exothermic reactions and have appropriate cooling measures in place.

  • Avoid Inhalation: Never put your head inside the fume hood. Keep the sash at the lowest practical height.

3.3. Post-Experiment Procedures:

  • Quenching: If necessary, quench the reaction mixture using appropriate and validated procedures to neutralize any reactive species.

  • Cleaning Glassware: Decontaminate all glassware that has been in contact with the compound. Rinse with an appropriate solvent, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Emergency Response and Disposal Plan

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

4.1. Spill Response Workflow

The following diagram illustrates the workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill if safe to do so Evacuate->Isolate Assess_Size Assess the size and nature of the spill Isolate->Assess_Size Consult_SDS Consult SDS for analogue compound Assess_Size->Consult_SDS Don_PPE Don appropriate PPE Consult_SDS->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if applicable and safe Contain->Neutralize Cleanup Clean up spill using appropriate tools Neutralize->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Package Package waste in a labeled, sealed container Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose

Caption: Workflow for a chemical spill of this compound.

4.2. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

4.3. Waste Disposal Plan

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mother liquors and solvent rinses from glassware, must be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company, likely via incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the halogenated byproducts.[1] Do not dispose of this compound down the drain.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.